Geranyl anthranilate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67874-69-5 |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] 2-aminobenzoate |
InChI |
InChI=1S/C17H23NO2/c1-13(2)7-6-8-14(3)11-12-20-17(19)15-9-4-5-10-16(15)18/h4-5,7,9-11H,6,8,12,18H2,1-3H3/b14-11+ |
InChI Key |
QLRICECRKJGSKQ-SDNWHVSQSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)C1=CC=CC=C1N)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C1=CC=CC=C1N)C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Geranyl Anthranilate
Biosource Identification and Characterization
The identification of natural sources of geranyl anthranilate involves examining organisms that produce both geraniol (B1671447) (or its activated precursor, geranyl diphosphate) and anthranilic acid.
The direct biosynthesis of this compound in plants is not extensively documented. However, its precursors are widely distributed throughout the plant kingdom.
Geranyl diphosphate (B83284) (GPP) is a key intermediate in the methylerythritol phosphate (B84403) (MEP) pathway, which occurs in plant plastids. nih.govmdpi.com GPP is the direct precursor to all monoterpenes, including geraniol. mdpi.com The synthesis of GPP is catalyzed by geranyl diphosphate synthase (GPPS), an enzyme found in numerous plant species. mdpi.com Plants known for high levels of geraniol or other monoterpenes derived from GPP are logical candidates for investigation.
Anthranilic acid is synthesized from chorismate in the shikimate pathway. researchgate.net It serves as a precursor for tryptophan and various secondary metabolites. Methyl anthranilate, a closely related volatile compound responsible for the characteristic "grape" aroma, is produced via the action of anthranilate methyltransferases in species like grapes (Vitis vinifera) and citrus (Citrus sinensis). nih.gov The presence of these enzymes indicates the availability of the anthranilate backbone in these plants.
The table below summarizes key plant species known to produce significant amounts of this compound's precursors.
| Precursor | Biosynthetic Pathway | Example Plant Species | Botanical Family |
| Geranyl Diphosphate (GPP) | Methylerythritol Phosphate (MEP) Pathway | Rosa damascena (Rose) | Rosaceae |
| Cymbopogon martinii (Palmarosa) | Poaceae | ||
| Pelargonium graveolens (Geranium) | Geraniaceae | ||
| Chimonanthus praecox (Wintersweet) mdpi.com | Calycanthaceae | ||
| Anthranilic Acid | Shikimate Pathway | Vitis labrusca (Concord Grape) thegoodscentscompany.com | Vitaceae |
| Vitis vinifera (Wine Grape) nih.gov | Vitaceae | ||
| Citrus sinensis (Sweet Orange) nih.gov | Rutaceae | ||
| Zea mays (Maize) nih.gov | Poaceae |
This table presents plants known for producing the precursors to this compound.
While natural microbial production of this compound has not been reported, significant progress has been made in engineering microbes for the synthesis of its precursors, making biotechnological production a feasible alternative to chemical synthesis. nih.govresearchgate.net
Metabolically engineered strains of Escherichia coli and Corynebacterium glutamicum have been developed for the high-level production of anthranilate and methyl anthranilate from glucose. nih.govfrontiersin.orgkaist.ac.kr These strategies involve:
Introducing synthetic plant-derived metabolic pathways. nih.gov
Optimizing the expression of key enzymes, such as anthranilic acid methyltransferase (AAMT1). kaist.ac.kr
Increasing the supply of precursors from central metabolism. frontiersin.org
Enhancing the availability of cofactors like S-adenosyl-l-methionine (SAM). kaist.ac.kr
Similarly, microbial systems have been engineered to produce geraniol. By integrating pathways and optimizing enzyme expression, researchers have successfully produced geranyl esters in microbes. researchgate.net One study demonstrated the production of geranyl butyrate (B1204436) and geranyl hexanoate (B1226103) by combining a geraniol-producing E. coli strain with an enzymatic esterification step. researchgate.net This integrated approach showcases a viable strategy for producing this compound by co-culturing or by engineering a single strain to produce both geraniol and anthranilic acid, followed by an enzymatic or spontaneous esterification step.
The table below highlights key research findings in the microbial production of this compound precursors.
| Product | Host Organism | Production Titer | Key Engineering Strategy |
| Methyl Anthranilate | Corynebacterium glutamicum | 5.74 g/L nih.govkaist.ac.kr | Two-phase extractive fermentation, AAMT1 expression. nih.gov |
| Methyl Anthranilate | Escherichia coli | 4.47 g/L nih.govkaist.ac.kr | Two-phase extractive fermentation, SAM salvage pathway enhancement. nih.gov |
| Anthranilate | Corynebacterium glutamicum | 26.40 g/L frontiersin.org | Disruption of competing pathways, overexpression of shikimate pathway genes. frontiersin.org |
| Anthranilate | Escherichia coli | ~4 g/L frontiersin.org | Disruption of multiple genes with negative effects on anthranilate biosynthesis. frontiersin.org |
| Geranyl Esters | Escherichia coli (Geraniol production) + Lipase (B570770) | 1.04 g/L (Geranyl Hexanoate) researchgate.net | Integrated microbial fermentation and enzymatic conversion. researchgate.net |
This table summarizes reported production titers and strategies for the microbial synthesis of this compound precursors.
Extraction Techniques from Biological Matrices
The extraction of compounds like this compound from plant or microbial biomass involves separating the target molecule from a complex mixture. unido.org Both conventional and modern green technologies are applicable.
Traditional extraction relies on the use of organic solvents to solubilize the target compounds from the biological matrix. unido.org Given the ester nature of this compound, non-polar to moderately polar solvents are effective.
Maceration/Infusion: This simple technique involves soaking the plant material in a solvent (e.g., ethanol, hexane) for a period, allowing the soluble metabolites to diffuse into the liquid.
Soxhlet Extraction: A more efficient method where the material is placed in a thimble and continuously washed with fresh, distilled solvent. This ensures a high concentration gradient, improving extraction efficiency, but the heat involved can degrade thermolabile compounds.
Liquid-Liquid Extraction: Used for microbial fermentation broths, where the product is extracted from the aqueous medium into an immiscible organic solvent like dichloromethane (B109758) (DCM) or tributyrin. nih.govyoutube.com
Common solvents for extracting esters and other flavor/fragrance compounds include hexane, ethanol, ethyl acetate (B1210297), and dichloromethane. springernature.commdpi.com
In response to environmental and regulatory concerns, green extraction technologies that reduce solvent use and energy consumption have been developed. springernature.com
Supercritical Fluid Extraction (SFE): This technique uses a fluid above its critical temperature and pressure, which exhibits properties of both a liquid and a gas. psu.edu Supercritical carbon dioxide (SC-CO2) is the most common solvent due to its non-toxic, non-flammable nature and low critical temperature (31.1 °C), making it ideal for heat-sensitive compounds. nih.govmdpi.com By tuning the pressure and temperature, the solvating power of SC-CO2 can be precisely controlled to selectively extract target compounds. springernature.compsu.edu
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells. nih.govyoutube.com This creates a rapid build-up of internal pressure, causing cell walls to rupture and release their contents into the solvent. youtube.com This leads to significantly shorter extraction times, reduced solvent consumption, and often higher extraction rates compared to conventional methods. nih.govphcogrev.com
The following table compares these advanced extraction technologies.
| Feature | Supercritical Fluid Extraction (SFE) | Microwave-Assisted Extraction (MAE) |
| Principle | Uses a supercritical fluid (e.g., CO2) as a highly tunable solvent. psu.edu | Uses microwave energy to rapidly heat the solvent and matrix. nih.gov |
| Primary Solvent | Supercritical CO2 (often with a co-solvent like ethanol). nih.govmdpi.com | Polar solvents (e.g., ethanol, water, methanol). youtube.com |
| Advantages | Solvent-free final product (CO2 evaporates), low temperature operation, high selectivity. springernature.compsu.edu | Extremely fast, reduced solvent volume, lower energy consumption. nih.govphcogrev.com |
| Typical Conditions | Pressure: 100-400 bar; Temperature: 35-60 °C. nih.gov | Time: 5-30 minutes; Temperature: 40-80 °C. mdpi.comnih.gov |
| Best For | Non-polar to moderately polar, heat-sensitive compounds. nih.gov | Polar compounds in various matrices. phcogrev.com |
This interactive table provides a comparison of advanced green extraction technologies applicable to natural products.
Purification and Enrichment Strategies
Following initial extraction, the crude extract is a complex mixture requiring further purification to isolate this compound.
Fractional Distillation: This method separates compounds based on differences in their boiling points. It is effective for separating volatile esters from other components in an essential oil or extract.
Crystallization: If the target compound is solid at a certain temperature, cooling the concentrated extract can induce crystallization, separating it from soluble impurities. This technique has been used to purify methyl anthranilate, which solidifies upon cooling. google.com
Chromatography: Column chromatography is a powerful technique for separating individual compounds from a mixture. The crude extract is passed through a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent) is used to elute the compounds at different rates based on their polarity and affinity for the stationary phase, allowing for high-purity isolation.
Acid/Base Washing: For extracts containing both acidic and basic impurities, washing with a dilute base (e.g., sodium bicarbonate solution) can remove acidic components, while a dilute acid wash can remove basic impurities, enriching the neutral ester fraction. youtube.com A method for recycling anthranilic acid from wastewater utilizes pH adjustments and extraction, demonstrating the principle of separating related compounds based on their acidic properties. google.com
Chromatographic Separation Principles (e.g., Column Chromatography, Flash Chromatography)
Chromatography is a fundamental technique for separating components of a mixture. The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. For terpenoid esters like this compound, normal-phase chromatography is commonly employed.
Column Chromatography: This technique uses a glass column packed with a solid adsorbent, typically silica gel, which serves as the stationary phase. The essential oil or plant extract is loaded at the top of the column, and a solvent or solvent mixture (the mobile phase) is passed through the column. Compounds separate based on their polarity; less polar compounds travel down the column faster with a non-polar mobile phase, while more polar compounds are retained longer by the polar silica gel. The separation of terpene derivatives on alumina (B75360) has also been demonstrated. uq.edu.au
Flash Chromatography: A modification of column chromatography, flash chromatography uses a shorter, wider column and applies pressure (using an inert gas like nitrogen) to force the mobile phase through the stationary phase more quickly. This significantly reduces separation time while often improving resolution. The choice of solvent is critical; for terpenes, solvent systems like hexane/ethyl acetate are common, but alternative solvents such as methyl t-butyl ether (MTBE) or acetone (B3395972) may be used to improve UV detection of compounds that absorb at lower wavelengths. biotage.com
| Feature | Column Chromatography | Flash Chromatography |
|---|---|---|
| Principle | Separation based on differential adsorption to a stationary phase, driven by gravity flow of the mobile phase. | An air-pressure driven hybrid of column and preparative HPLC, offering faster separations. biotage.com |
| Speed | Slow (can take hours to days). | Fast (typically 15-60 minutes). |
| Stationary Phase | Typically silica gel or alumina with larger particle sizes. uq.edu.au | Fine-particle silica gel for higher resolution. |
| Application | Purification of gram-scale quantities of material. | Rapid purification of multi-milligram to gram-scale quantities. |
Preparative-Scale Chromatographic Methodologies (e.g., Preparative HPLC, Preparative GC)
When higher purity or larger quantities of a target compound are required for research or industrial use, preparative-scale chromatography is employed. oup.comwarwick.ac.uk
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC is a high-resolution technique used to isolate and purify compounds from a mixture. warwick.ac.uk Compared to analytical HPLC, preparative systems use larger columns, higher flow rates, and significantly larger sample injection volumes. warwick.ac.uk The objective is not just to detect and quantify a compound but to collect pure fractions of it. warwick.ac.uk This method is particularly useful for purifying less volatile or thermally sensitive compounds. Customized fractionation methods can enable fast and reproducible isolation of flavor and fragrance compounds for identification. osu.edu
Preparative Gas Chromatography (Prep-GC): Prep-GC is an ideal technique for the purification of volatile compounds like those found in essential oils. oup.comrroij.com The principle is similar to analytical GC, but on a much larger scale, using wider-bore columns to handle larger sample volumes. mdpi.com The gaseous effluent from the column is directed to a collection system where individual compounds are trapped as they elute. theanalyticalscientist.com This method offers extremely high separation power, making it suitable for isolating pure compounds from highly complex mixtures like essential oils. mdpi.comtheanalyticalscientist.com Modern systems can overcome challenges like aerosol formation during collection by mixing the eluate with a volatile solvent that is then condensed. theanalyticalscientist.com
| Feature | Preparative HPLC | Preparative GC |
|---|---|---|
| Principle | Liquid chromatography scaled up to purify larger quantities of material. warwick.ac.uk | Gas chromatography scaled up to isolate and collect pure volatile compounds. oup.com |
| Best Suited For | Non-volatile or thermally sensitive compounds. | Volatile and thermally stable compounds, such as flavor and fragrance ingredients. oup.comrroij.com |
| Sample State | Liquid solution. | Gas or volatile liquid. |
| Throughput | Can range from milligrams to kilograms depending on the system scale. | Typically used for isolating milligram to gram quantities of high-purity compounds. mdpi.com |
Distillation and Crystallization Techniques for High Purity Isolation
Distillation: Fractional distillation is a powerful technique for separating liquid compounds with different boiling points. For heat-sensitive terpene compounds, this process must be carried out under reduced pressure (vacuum distillation) to lower the boiling points and prevent thermal degradation or isomerization. google.com While distillation can effectively separate compounds with significantly different boiling points, it is less effective for separating close-boiling isomers. google.com It is often used as an initial purification step to enrich the concentration of the target compound before final polishing with chromatography.
Crystallization: This technique is used to purify solid compounds. If a crude, semi-pure sample of this compound can be solidified, crystallization can be an effective final purification step. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools slowly, the target compound's solubility decreases, and it forms highly ordered crystals, leaving impurities behind in the solvent. A method for purifying the related compound methyl anthranilate involves dispersing the crude material in hot water with an emulsifying agent, followed by cooling to induce crystallization, filtration, and washing to yield a high-purity product. google.com This principle could be adapted for this compound.
| Technique | Principle | Application for this compound |
|---|---|---|
| Fractional Distillation | Separation based on differences in boiling points. | Initial purification from essential oil; must be performed under vacuum to prevent degradation. google.com |
| Crystallization | Separation based on differences in solubility of a compound in a specific solvent at different temperatures. | Final high-purity polishing step if the compound is solid at room temperature or can be induced to crystallize. google.com |
Synthetic Methodologies and Chemoenzymatic Approaches for Geranyl Anthranilate Production
Classical Organic Synthesis Routes
The conventional synthesis of Geranyl Anthranilate is rooted in fundamental organic reactions, primarily esterification. These methods have been refined over decades to improve efficiency and yield, focusing on reaction control and catalytic performance.
Esterification Reactions: Direct and Indirect Methods
The formation of the ester linkage between geraniol (B1671447) and anthranilic acid is the cornerstone of this compound synthesis. This can be achieved through two main pathways: direct and indirect esterification.
Direct Esterification: This approach, often a type of Fischer-Speier esterification, involves the direct reaction of geraniol with anthranilic acid. The reaction is typically slow and requires a catalyst to proceed at a practical rate. unb.ca Strong mineral acids are often used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. unb.ca The primary challenge in this method is the management of the water byproduct, which can shift the reaction equilibrium back towards the reactants, thus limiting the yield.
Indirect Methods (Transesterification): An alternative route is transesterification, which involves reacting geraniol with a pre-existing ester of anthranilic acid, most commonly a simple alkyl ester like methyl anthranilate or ethyl anthranilate. google.com This reaction is also equilibrium-controlled and is typically catalyzed by either an acid or a base. google.com The primary advantage is that driving the reaction to completion can be simpler; for instance, if using methyl anthranilate, the methanol (B129727) byproduct can be removed by distillation, shifting the equilibrium towards the formation of the desired this compound. google.com Basic catalysts, such as potassium carbonate, are effective for this purpose. google.com
Regioselective Synthesis Strategies and Yield Optimization
Geraniol is an acyclic monoterpene alcohol featuring a primary allylic hydroxyl group and two carbon-carbon double bonds. A key consideration in its esterification is regioselectivity—ensuring the reaction occurs exclusively at the hydroxyl group without affecting the double bonds. Fortunately, under most standard esterification conditions (acidic or basic), the hydroxyl group is significantly more nucleophilic than the double bonds, leading to a high degree of chemoselectivity for the desired ester. The challenge lies not in regioselectivity but in optimizing reaction conditions to maximize yield.
Yield optimization is a multi-parameter problem influenced by:
Molar Ratio of Reactants: An excess of one reactant (typically the less expensive one) can be used to shift the equilibrium towards the product. In enzymatic synthesis of geranyl butyrate (B1204436), varying the acid-to-alcohol molar ratio was a key parameter in optimization. nih.gov For transesterification of methyl anthranilate, molar ratios of alcohol to ester ranging from 1.5:1 to 5:1 have been explored. google.com
Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions or, in the case of enzymatic synthesis, lead to catalyst denaturation. nih.gov Optimal temperatures for the synthesis of various geranyl esters range from 30°C to 80°C depending on the specific method and catalyst used. orientjchem.orgnih.govjst.go.jp
Reaction Time: The reaction must be allowed sufficient time to reach equilibrium or completion. Studies on geranyl ester synthesis show optimal times ranging from a few hours to over 20 hours. google.comorientjchem.org
Byproduct Removal: In direct esterification, the continuous removal of water (e.g., using a Dean-Stark apparatus) is a critical strategy for driving the reaction to completion and achieving high yields. Similarly, removing the low-boiling alcohol byproduct is essential in transesterification. google.com
Catalytic Systems in this compound Synthesis (e.g., Acidic, Basic, Lewis Acid Catalysis)
The choice of catalyst is pivotal in the synthesis of this compound, dictating reaction rates, conditions, and sometimes, the purification strategy.
Acidic Catalysis: This is the most traditional approach for esterification.
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) are effective but can be corrosive, difficult to separate from the product, and can cause side reactions like dehydration or polymerization, especially at high temperatures. unb.ca
Heterogeneous (Solid Acid) Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acids such as the ion-exchange resin Amberlyst-15 or sulfated zirconia have been employed. jetir.org These catalysts are easily filtered out of the reaction mixture, simplifying purification and allowing for catalyst recycling. A solid superacid catalyst (SO₄²⁻/TiO₂-SiO₂) has been used effectively for the synthesis of geranyl acetate (B1210297) from geraniol and acetic anhydride (B1165640). google.com
Basic Catalysis: Base catalysts are particularly common in transesterification reactions.
Homogeneous Catalysts: Sodium hydroxide (B78521) (NaOH) has been used to catalyze the synthesis of geranyl esters from geraniol and various carboxylic acids, yielding moderate to good yields (54-76%) after 8 hours at 80°C. orientjchem.orgresearchgate.net Potassium carbonate (K₂CO₃) is another effective catalyst for the transesterification of methyl anthranilate. google.com
Challenges: A significant drawback of base catalysis, especially with reactants containing free amine groups like anthranilic acid, is the potential for saponification of the ester product if conditions are not carefully controlled.
Lewis Acid Catalysis: Lewis acids function by coordinating to the carbonyl oxygen of the carboxylic acid or ester, which increases the electrophilicity of the carbonyl carbon and activates it for nucleophilic attack. rsc.orgmdpi.com This mechanism is effective for both esterification and transesterification reactions. mdpi.comresearchgate.net Metal salts such as zinc chloride, ferric chloride, and tin(II) chloride can act as Lewis acid catalysts. google.comnih.gov Their advantage is that they are generally milder than Brønsted acids and can offer different selectivity profiles. rsc.org
Multi-Step Synthesis Design and Optimization
The production of this compound can also be approached as a multi-step process, which allows for greater control and the use of different starting materials. odinity.comnih.gov For example, a synthetic plan could begin with citral (B94496), a readily available natural aldehyde.
Step 1: Synthesis of Geraniol: Citral can be selectively reduced to geraniol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which reduces the aldehyde group without affecting the carbon-carbon double bonds. google.com
Step 2: Synthesis of this compound: The resulting geraniol can then be esterified with anthranilic acid or its derivatives using one of the catalytic methods described previously.
This multi-step approach allows for the independent optimization of each reaction. The reduction of citral can be optimized for yield and purity, and the subsequent esterification can be tailored with the best catalyst and conditions for that specific transformation. This design is particularly relevant in industrial settings where optimizing each step in a sequence is crucial for economic viability. nih.gov
Modern Synthetic Innovations
Recent advancements in chemical synthesis have been driven by the need for more sustainable, efficient, and environmentally benign processes. These innovations are highly applicable to the production of high-value compounds like this compound.
Green Chemistry Principles in this compound Synthesis
The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. cuiguai.combynez.com In the context of this compound synthesis, several of these principles are being actively applied, most notably through the use of biocatalysis. personalcaremagazine.com
Chemoenzymatic Approaches (Biocatalysis): The use of enzymes, particularly lipases, as catalysts represents a significant green innovation. researchgate.net Lipases are highly selective, operate under mild conditions (moderate temperatures and neutral pH), and reduce the formation of byproducts and waste. researchgate.netnih.gov
Reaction Types: Lipases can catalyze both direct esterification and transesterification reactions to produce geranyl esters. nih.govnih.gov
Catalysts: Immobilized lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme TL IM (from Thermomyces lanuginosus), are widely used because they can be easily recovered and reused for multiple reaction cycles, a key principle of green chemistry. nih.govnih.gov
Optimization: The efficiency of lipase-catalyzed synthesis is highly dependent on reaction parameters. Studies on various geranyl esters have shown that high conversions (>95%) can be achieved by optimizing temperature, substrate molar ratio, and enzyme loading. nih.govnih.gov
Solvent-Free Systems: Many enzymatic syntheses of geranyl esters can be performed in solvent-free systems, where one of the liquid reactants acts as the solvent. nih.govnih.gov This eliminates the need for potentially hazardous organic solvents, drastically reducing waste and simplifying product purification. mdpi.com
Microwave-Assisted Synthesis: The combination of enzymatic catalysis with microwave irradiation can dramatically reduce reaction times. For the synthesis of geranyl esters, microwave assistance has been shown to increase reaction rates significantly compared to conventional heating, achieving high conversions in as little as 30-60 minutes. nih.govnih.gov
This chemoenzymatic strategy not only aligns with green chemistry principles by preventing waste and using catalysis but also produces esters that may be classified as "natural," a significant advantage in the flavor and fragrance industry. researchgate.net
Table 1: Comparison of Classical Synthesis Methods for Related Esters
Table 2: Comparison of Modern (Green) Synthesis Methods for Geranyl Esters
Flow Chemistry Applications for Continuous Production
The application of flow chemistry to the synthesis of fragrance and flavor esters, including potentially this compound, represents a significant advancement over traditional batch processing. beilstein-journals.orgnih.govnih.gov Continuous flow methodologies offer numerous advantages such as enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety profiles due to smaller reaction volumes. nih.gov These factors can lead to higher yields, greater selectivity, and more consistent product quality. nih.gov
While specific studies on the continuous flow synthesis of this compound are not extensively documented, the successful application of this technology to similar fragrance esters provides a strong precedent. For instance, the synthesis of various odorants has been achieved with superior results in flow reactors compared to batch methods. nih.govnih.gov One particularly relevant approach involves the use of packed-bed reactors containing immobilized enzymes. This has been successfully demonstrated for the synthesis of a variety of esters, including those with fruity and floral notes, by passing reactants through a bed of immobilized transferase. beilstein-journals.orgnih.gov
A notable example is the continuous-flow synthesis of geraniol esters using an immobilized lipase (B570770), Candida antarctica lipase B (Novozym 435), in a packed-bed reactor. This system achieved high conversion rates for the production of esters like geranyl propionate (B1217596) in remarkably short residence times. The principles of this process could be directly adapted for the production of this compound, where a continuous stream of geraniol and an anthranilate derivative would be passed through a similar enzymatic reactor. Such a process would not only be efficient but also align with green chemistry principles by utilizing a reusable biocatalyst. researchgate.nettandfonline.com
The table below illustrates typical parameters and outcomes for the continuous flow enzymatic synthesis of fragrance esters, which could be extrapolated for the production of this compound.
| Parameter | Value/Condition | Reference |
| Catalyst | Immobilized Lipase (e.g., Novozym 435) | researchgate.net |
| Reactor Type | Packed-Bed Microreactor | researchgate.netmdpi.com |
| Substrates | Alcohol (e.g., Geraniol), Acyl Donor | nih.gov |
| Solvent | Often solvent-free or in a non-polar solvent like hexane | nih.gov |
| Temperature | 50-70 °C | mdpi.comrsc.org |
| Residence Time | 15-35 minutes | mdpi.comrsc.org |
| Conversion Rate | Can approach 100% | researchgate.net |
Photochemical and Electrochemical Synthesis Routes
Modern synthetic chemistry is increasingly exploring photochemical and electrochemical methods as sustainable and efficient alternatives to traditional synthesis. nih.govnih.govudel.edu These techniques utilize light or electrical energy to drive chemical reactions, often under mild conditions and with high selectivity.
Photochemical Synthesis: Photocatalytic methods for esterification are an emerging field with significant potential. nih.govnih.gov These reactions typically involve the use of a photocatalyst that, upon absorbing light, can facilitate the reaction between a carboxylic acid and an alcohol. doi.org For instance, eosin (B541160) Y has been used as a photoacid and photoredox catalyst activated by visible light to catalyze the esterification of various carboxylic acids, including cinnamic acids and α-keto acids, with a range of alcohols. doi.org Another approach involves the use of heterogeneous catalysts like graphitic carbon nitride supported palladium nanoparticles (Pd@g-C3N4) for the direct oxidative esterification of alcohols. nih.gov
While the direct photochemical synthesis of this compound has not been specifically reported, the existing research on photocatalytic esterification suggests its feasibility. nih.govnih.govdoi.org A potential route could involve the photocatalytic reaction between geraniol and anthranilic acid or a suitable derivative in the presence of a photocatalyst under light irradiation. This method could offer a green and selective pathway to this compound, avoiding the need for harsh reagents or high temperatures.
Electrochemical Synthesis: Electrosynthesis offers another promising avenue for ester production. nih.govudel.edugoogle.com This technique relies on the anodic oxidation of carboxylic acids to generate reactive intermediates that can then react with alcohols to form esters. google.com The process is advantageous as it uses electrons as a "reagent," simplifying the reaction setup and minimizing waste. gre.ac.uk While much of the research has focused on simpler esters, the principles are broadly applicable. google.com The electrosynthesis of aromatic esters has been explored, demonstrating that under the right conditions, radical anions of these esters can be formed and utilized in further reactions. nih.govgre.ac.uk
The application of electrosynthesis to a molecule as complex as this compound would require careful optimization of reaction conditions, such as the choice of electrode material, solvent, and electrolyte. However, the potential to achieve a direct and clean synthesis makes it an area worthy of further investigation.
Chemoenzymatic and Biocatalytic Syntheses
Chemoenzymatic and biocatalytic approaches to the synthesis of this compound are highly attractive due to their alignment with green chemistry principles, offering high selectivity, mild reaction conditions, and the potential for producing "natural" labeled products. cnr.it
Enzyme-Mediated Esterification Using Lipases and Esterases
The enzymatic synthesis of esters, particularly flavor and fragrance compounds, is a well-established and efficient method. bohrium.com Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity, stability in organic solvents, and commercial availability. bohrium.comresearchgate.net The synthesis of this compound can be achieved through the direct esterification of geraniol with anthranilic acid or through transesterification using an anthranilate ester as the acyl donor.
Numerous studies have demonstrated the successful lipase-catalyzed synthesis of various geranyl esters, such as geranyl acetate, geranyl butyrate, and geranyl propionate. researchgate.netresearchgate.netdocumentsdelivered.com Lipases from Candida antarctica (often immobilized as Novozym 435) and Pseudomonas fluorescens have shown high efficacy in these reactions. nih.govresearchgate.netchemrxiv.orgresearchgate.netchemrxiv.org These reactions are typically carried out in non-aqueous media, such as hexane, or under solvent-free conditions to shift the equilibrium towards ester formation. nih.govdocumentsdelivered.com
The reaction parameters, including temperature, substrate molar ratio, enzyme loading, and solvent, play a crucial role in achieving high conversion rates. The table below summarizes typical conditions for the lipase-catalyzed synthesis of geranyl esters, which would be applicable to this compound.
| Parameter | Value/Condition | Reference |
| Enzyme | Candida antarctica Lipase B (Novozym 435), Pseudomonas fluorescens Lipase | nih.govchemrxiv.org |
| Reaction Type | Esterification or Transesterification | researchgate.netresearchgate.net |
| Substrates | Geraniol, Anthranilic Acid (or its ester) | nih.gov |
| Solvent | Hexane or Solvent-free | nih.govdocumentsdelivered.com |
| Temperature | 40-60 °C | researchgate.netchemrxiv.org |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 1:8 | chemrxiv.org |
| Enzyme Loading | 5-10 wt% of substrates | chemrxiv.org |
| Conversion Rate | >90% | chemrxiv.orgchemrxiv.org |
Whole-Cell Biotransformation Systems
Whole-cell biotransformation systems offer a powerful approach for the de novo synthesis of complex molecules like this compound from simple carbon sources such as glucose. nih.gov This strategy involves metabolically engineering microorganisms, typically Escherichia coli or yeast, to express the necessary biosynthetic pathways. researchgate.netncsu.edumdpi.comnih.gov
The biosynthesis of this compound in a whole-cell system would require the co-expression of pathways for both geraniol and an activated form of anthranilic acid, along with an enzyme capable of catalyzing their condensation.
Geraniol Production: The mevalonate (B85504) (MEV) pathway can be heterologously expressed in E. coli to produce the terpene precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com These are then converted to geranyl pyrophosphate (GPP), the direct precursor to geraniol, by a GPP synthase. Finally, a geraniol synthase would produce geraniol.
Anthranilate Moiety Production: E. coli naturally produces anthranilate as an intermediate in the tryptophan biosynthesis pathway. nih.gov Metabolic engineering strategies can be employed to overproduce anthranilate.
Esterification: An appropriate acyltransferase would be required to catalyze the esterification of geraniol with an activated form of anthranilic acid, such as anthraniloyl-CoA. nih.gov The expression of an anthranilate-CoA ligase and an alcohol acyltransferase in the engineered host could complete the biosynthetic pathway to this compound. nih.govnih.gov
Such integrated whole-cell systems have been successfully developed for the production of other terpene esters and fragrance compounds, demonstrating the feasibility of this approach for this compound. acs.orgbenthamdirect.comeurekaselect.com
Biosynthetic Pathways and Enzymology of Geranyl Anthranilate
Precursor Identification and Elucidation
The biosynthesis of geranyl anthranilate is dependent on the availability of its two fundamental precursors: geranyl pyrophosphate and anthranilate. These molecules are synthesized through distinct and well-characterized metabolic pathways within organisms, primarily plants.
Geranyl pyrophosphate (GPP) is a C10 monoterpene precursor derived from the isoprenoid biosynthetic pathway. researchgate.net In plants, the initial building blocks of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via two independent pathways: the mevalonic acid (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. nih.govmdpi.com GPP, being the precursor for monoterpenes, is primarily synthesized in the plastids through the MEP pathway. mdpi.com
The formation of GPP is a condensation reaction catalyzed by GPP synthase (GPPS). This enzyme facilitates the head-to-tail linkage of one molecule of DMAPP with one molecule of IPP. mdpi.com GPPS is a key short-chain prenyltransferase that provides the direct precursor for a vast array of monoterpenes. nih.gov The activity of GPPS is crucial in determining the flux of intermediates towards monoterpenoid synthesis. mdpi.com
Geranyl pyrophosphate serves as a branch-point intermediate in the broader isoprenoid pathway. It can be further elongated by the addition of more IPP units to form farnesyl pyrophosphate (FPP; C15) and geranylgeranyl pyrophosphate (GGPP; C20), which are precursors to sesquiterpenes and diterpenes, respectively. nih.govwikipedia.org
Anthranilate, an aromatic amine, is a key intermediate in the biosynthesis of the amino acid tryptophan. wikipedia.org Its synthesis originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). frontiersin.org The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate. frontiersin.org
Chorismate stands at a critical branch point. It can be converted into prephenate, leading to the synthesis of phenylalanine and tyrosine, or it can be directed towards tryptophan biosynthesis. The first committed step in the tryptophan pathway is the conversion of chorismate to anthranilate. nih.govwikipedia.orgnih.gov This reaction is catalyzed by the enzyme anthranilate synthase (AS). wikipedia.orgebi.ac.uk The reaction involves the amination of chorismate, with glutamine typically serving as the amino group donor, and results in the elimination of pyruvate. nih.govwikipedia.orgnih.gov In some organisms, ammonia (B1221849) can be used directly as the nitrogen source. wikipedia.org The expression and activity of anthranilate synthase are often subject to feedback regulation by tryptophan, controlling the flow of carbon into this pathway. nih.govnsf.gov
Enzyme Identification and Characterization
While the biosynthetic pathways of the precursors are well-established, the specific enzyme that catalyzes the final condensation of geranyl pyrophosphate and anthranilate to form this compound is less characterized. However, based on analogous reactions in plant secondary metabolism, the enzyme is likely a member of the transferase superfamily.
The term "geranyl transferase" can refer to enzymes that transfer a geranyl group from GPP to an acceptor molecule. In the context of this compound biosynthesis, this would be an anthranilate N-geranyltransferase. While a specific enzyme with this name has not been extensively characterized, aromatic prenyltransferases (PTases) are known to catalyze the prenylation of various aromatic compounds. nih.govnih.gov Some of these PTases can utilize GPP as the prenyl donor. nih.govresearchgate.net For instance, geranylpyrophosphate:olivetolate geranyltransferase from Cannabis sativa catalyzes the transfer of a geranyl group to olivetolic acid, a structurally similar reaction involving an aromatic acceptor. uniprot.orgcreative-enzymes.commicrobialtec.com It is plausible that a yet-to-be-identified or a known promiscuous aromatic prenyltransferase is responsible for the geranylation of anthranilate.
Another possibility is that the formation of this compound is catalyzed by an acyltransferase. The BAHD family of acyltransferases is a large group of plant enzymes that utilize acyl-CoA thioesters as donors and a wide range of acceptors, including alcohols and amines, to form esters and amides, respectively. frontiersin.orgmdpi.com Enzymes within this family, such as anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT), demonstrate the ability to recognize anthranilate as a substrate. mdpi.comnih.gov
The reaction mechanism would likely involve the activation of a carboxylic acid to its CoA thioester, followed by the transfer of the acyl group to the acceptor molecule. However, in the case of this compound, the "acyl" group is the geranyl moiety. It is more likely that an enzyme system exists where anthranilate acts as the acceptor for the geranyl group from geranyl pyrophosphate, a reaction more characteristic of a prenyltransferase than a typical BAHD acyltransferase.
The cofactor requirements and optimal reaction conditions for the enzyme-catalyzing this compound formation would be expected to align with those of related transferases. Prenyltransferases that utilize GPP often require a divalent metal ion, typically Mg²⁺ or Mn²⁺, to facilitate the binding of the pyrophosphate moiety of the substrate. wikipedia.org For example, farnesyl pyrophosphate synthase, a type of geranyltranstransferase, is a Mg²⁺-dependent enzyme. wikipedia.org
The pH and temperature optima for such enzymes can vary depending on the source organism and the specific enzyme. For instance, the geranylpyrophosphate:olivetolate geranyltransferase from Cannabis sativa exhibits an optimal pH of 7.0 and an optimal temperature of 30°C. uniprot.org These conditions are typical for many plant-derived enzymes involved in secondary metabolism.
| Enzyme/Enzyme Family | Substrates | Products | Cofactor/Conditions |
| Geranyl Pyrophosphate Synthase (GPPS) | Isopentenyl pyrophosphate, Dimethylallyl pyrophosphate | Geranyl pyrophosphate, Pyrophosphate | Divalent cations (e.g., Mg²⁺, Mn²⁺) |
| Anthranilate Synthase (AS) | Chorismate, Glutamine (or Ammonia) | Anthranilate, Pyruvate, Glutamate | Mg²⁺ often required |
| Aromatic Prenyltransferases (PTases) | Geranyl pyrophosphate, Aromatic acceptor (e.g., Olivetolic acid) | Prenylated aromatic compound, Pyrophosphate | Typically Mg²⁺ or Mn²⁺ |
| BAHD Acyltransferases | Acyl-CoA, Acceptor (alcohols or amines) | Ester or Amide, Coenzyme A | Generally do not require metal ion cofactors |
Genetic and Molecular Basis of Biosynthesis
The biosynthesis of this compound is a multi-step process involving enzymes from different metabolic pathways. Understanding the genetic and molecular underpinnings of these enzymes is crucial for harnessing their potential in biotechnological applications. Research has focused on identifying, cloning, and characterizing the genes that encode the key enzymes responsible for producing the two precursors of this compound—geranyl diphosphate (B83284) (the precursor to geraniol) and anthranilate—as well as the final esterification step.
Gene Cloning and Expression of Biosynthetic Enzymes
The production of this compound relies on the coordinated action of several enzymes, whose corresponding genes have been cloned from various organisms and expressed in heterologous hosts for characterization and metabolic engineering purposes.
Anthranilate Synthase (AS) Anthranilate synthase (AS) catalyzes the conversion of chorismic acid to anthranilic acid, a key step in the tryptophan biosynthesis pathway. hhu.de Genes encoding this enzyme have been successfully cloned and expressed. In many prokaryotes, the enzyme consists of two subunits, encoded by the trpE and trpG genes. nih.gov In some cases, like in Rhizobium meliloti, these subunits are fused into a single polypeptide chain encoded by a trpE(G) gene. nih.gov In plants such as Ruta graveolens, multiple genes for AS subunits have been identified (e.g., ASα1 and ASα2), indicating that different isoforms of the enzyme may be involved in primary and secondary metabolism. hhu.de These genes are often expressed in microbial hosts like Escherichia coli to study their function and properties. hhu.denih.gov
Geranyl Diphosphate Synthase (GPPS) Geranyl diphosphate (GPP) is the direct C10 precursor for all monoterpenes, including geraniol (B1671447). It is synthesized from dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) by the enzyme geranyl diphosphate synthase (GPPS). nih.gov The genes for GPPS have been identified in numerous plant species. mdpi.com A notable finding is that some plant GPPS enzymes are heterodimers, consisting of two different subunits. For instance, in spearmint, functional GPPS activity could only be achieved through the co-expression of two distinct cDNA clones encoding a 28 kDa and a 37 kDa protein. nih.gov Expression of each subunit individually did not yield a functional enzyme. nih.gov These genes are often cloned into expression vectors for production in hosts like E. coli.
Geraniol Synthase (GES) The conversion of GPP to geraniol is catalyzed by geraniol synthase (GES), a member of the terpene synthase (TPS) family. nih.govnih.gov GES genes have been functionally characterized in many plant species. For example, a GES-encoding gene was isolated from the citral-type Camphora officinarum. nih.gov The full-length cDNA was cloned and expressed in E. coli to produce the recombinant protein for functional assays. nih.gov Heterologous expression of GES has also been demonstrated in plants; for instance, transient expression of CoGES in Nicotiana benthamiana resulted in the accumulation of geraniol derivatives. nih.gov
Ester-forming Enzymes The final step in this compound biosynthesis is the esterification of geraniol with anthranilate. While a specific "this compound synthase" has not been extensively characterized, studies on the biosynthesis of other geranyl esters suggest that this reaction can be catalyzed by enzymes such as lipases or specific acyltransferases. nih.gov In an integrated bioprocess for producing geranyl esters, lipase-mediated esterification was successfully employed. nih.gov Such enzymes can be produced recombinantly, offering a pathway for the biocatalytic synthesis of the final product.
| Gene/Enzyme | Source Organism | Function | Heterologous Host |
| Anthranilate Synthase (AS) | Ruta graveolens, Rhizobium meliloti | Chorismate → Anthranilate | E. coli |
| Geranyl Diphosphate Synthase (GPPS) | Spearmint, Chimonanthus praecox | DMAPP + IPP → GPP | E. coli |
| Geraniol Synthase (GES) | Camphora officinarum, Basil | GPP → Geraniol | E. coli, N. benthamiana |
| Lipase (B570770) (for esterification) | Various | Geraniol + Carboxylic Acid → Geranyl Ester | E. coli |
Functional Characterization of Recombinant Enzymes
Once the biosynthetic genes are cloned and the enzymes are expressed, their function is characterized in vitro and sometimes in vivo. This involves purifying the recombinant protein and performing enzymatic assays to determine its catalytic activity, substrate specificity, and kinetic parameters.
Anthranilate Synthase (AS) Recombinant anthranilate synthase has been purified and its properties studied. The enzyme from Ruta graveolens was shown to require both ASα and ASβ subunits for glutamine-dependent activity. hhu.de Functional characterization helps confirm that the cloned genes indeed code for an active enzyme that converts chorismate into anthranilate. hhu.de
Geranyl Diphosphate Synthase (GPPS) The functional characterization of GPPS from spearmint was crucial in demonstrating its heterodimeric nature. Assays using purified recombinant proteins showed that catalytic activity was only present when the two different subunits were co-expressed and formed a complex. nih.gov This confirmed that both subunits are required for the enzyme to catalyze the condensation of DMAPP and IPP to GPP. nih.gov In other plants, such as Wurfbainia villosa, multiple GPPS homologs were identified and functionally characterized in vitro, demonstrating their role in GPP biosynthesis, which provides the precursor for monoterpenes. nih.gov
Geraniol Synthase (GES) The enzymatic activity of recombinant GES is typically confirmed using GPP as a substrate and analyzing the products via gas chromatography-mass spectrometry (GC-MS). When the purified recombinant CoGES from C. officinarum was incubated with GPP, geraniol was identified as the sole product, confirming the enzyme's high specificity. nih.gov Such functional analyses provide direct molecular evidence for the role of the cloned gene in geraniol biosynthesis. nih.gov
Esterification Enzymes For the final esterification step, functional characterization focuses on substrate specificity and reaction conditions. In a study on geranyl ester production, an immobilized lipase was used to catalyze the esterification of geraniol with various carboxylic acids. nih.gov The characterization involved optimizing conditions to achieve high conversion rates (over 90%) in a biphasic fermentation-organic system, demonstrating the feasibility of this enzymatic approach for producing various geranyl esters. nih.gov
| Enzyme | Substrate(s) | Product(s) | Key Findings |
| Anthranilate Synthase | Chorismate, Glutamine | Anthranilate, Pyruvate | Requires multiple subunits for full activity. hhu.de |
| Geranyl Diphosphate Synthase | DMAPP, IPP | Geranyl Diphosphate (GPP) | Can be a heterodimer requiring co-expression of two genes for function. nih.gov |
| Geraniol Synthase | Geranyl Diphosphate (GPP) | Geraniol | Highly specific for GPP, yielding geraniol as the primary product. nih.gov |
| Lipase | Geraniol, Carboxylic Acid | Geranyl Ester | Achieves high conversion rates for esterification in optimized biphasic systems. nih.gov |
Metabolic Engineering Strategies for Enhanced Biosynthesis
Metabolic engineering aims to modify the metabolism of an organism to overproduce a target compound. For this compound, strategies focus on enhancing the production of its precursors, anthranilate and geraniol, in microbial hosts like E. coli.
Enhancing Anthranilate Production Significant progress has been made in engineering E. coli for high-level anthranilate production. researchgate.netnih.gov Key strategies include:
Blocking Competing Pathways : A crucial step is to prevent the conversion of anthranilate to downstream products in the tryptophan pathway. This is often achieved by using a mutant strain with a non-functional anthranilate phosphoribosyl transferase, the enzyme encoded by the trpD gene. A nonsense mutation in trpD was shown to cause anthranilate accumulation. nih.gov
Increasing Precursor Supply : The supply of chorismate, the precursor to anthranilate, is enhanced by overexpressing a feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroGfbr). This enzyme catalyzes the first committed step of the shikimate pathway. researchgate.netnih.gov
Improving Central Metabolism : To further boost the precursors for the shikimate pathway (phosphoenolpyruvate and erythrose-4-phosphate), genes from the pentose (B10789219) phosphate pathway, such as transketolase (tktA), are overexpressed. nih.gov
Optimizing Fermentation : Using these engineered strains in fed-batch fermentation processes has led to significant titers of anthranilate, reaching up to 14 g/L. nih.gov
Enhancing Geraniol Production The production of geraniol in engineered microbes involves optimizing the native terpenoid biosynthesis pathways. The two main pathways providing the universal C5 precursors (IPP and DMAPP) are the mevalonate (B85504) (MVA) and methylerythritol phosphate (MEP) pathways. researchgate.net Strategies include:
Pathway Overexpression : Overexpressing the entire MVA or MEP pathway can increase the flux towards IPP and DMAPP.
Expression of Terpene Synthases : Introducing and overexpressing a heterologous geraniol synthase (GES) gene directs the metabolic flux from GPP specifically towards geraniol. nih.gov
Integrated Processes : An integrated approach combines the microbial biosynthesis of geraniol with a subsequent enzymatic conversion step. nih.gov In one study, metabolically engineered E. coli was used to produce geraniol from glycerol, which was then converted to geranyl esters using an immobilized lipase in the same bioreactor. nih.gov This strategy could be directly adapted for this compound production by feeding anthranilate instead of other carboxylic acids.
| Strategy | Target Pathway/Enzyme | Host Organism | Outcome |
| Inactivation of trpD | Tryptophan Biosynthesis | E. coli | Accumulation of anthranilate. nih.gov |
| Overexpression of aroGfbr | Shikimate Pathway | E. coli | Increased chorismate and anthranilate production. researchgate.netnih.gov |
| Overexpression of tktA | Pentose Phosphate Pathway | E. coli | Increased precursor supply for shikimate pathway. nih.gov |
| Overexpression of MVA/MEP pathway genes | Terpenoid Biosynthesis | E. coli | Increased GPP and geraniol production. researchgate.net |
| Integrated biosynthesis and biocatalysis | Geraniol Biosynthesis + Lipase | E. coli | Production of geranyl esters from a renewable carbon source. nih.gov |
Chemical Reactivity and Transformation Studies of Geranyl Anthranilate
Hydrolysis and Saponification Reactions
The ester linkage in geranyl anthranilate is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes. This process breaks the ester down into its constituent molecules: geraniol (B1671447) and anthranilic acid.
Kinetic and Mechanistic Studies of Ester Hydrolysis
The hydrolysis of esters proceeds via a nucleophilic acyl substitution mechanism. Under both acidic and basic conditions, the reaction involves a tetrahedral intermediate.
In acid-catalyzed hydrolysis , the carbonyl oxygen of the ester is first protonated by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, the geraniol moiety is eliminated as an alcohol, and the anthranilic acid is regenerated. This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.
In base-catalyzed hydrolysis , also known as saponification, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the geranyloxy anion (an alkoxide) as the leaving group and forming anthranilic acid. In the basic medium, the newly formed anthranilic acid is immediately deprotonated by the strong base (either the hydroxide or the expelled alkoxide) to form the anthranilate salt. This final acid-base step is essentially irreversible and drives the entire reaction to completion.
While specific kinetic data for this compound hydrolysis is not extensively documented, the rates are influenced by factors such as temperature, pH, and the presence of catalysts. The kinetics for the hydrolysis of similar esters, like methyl anthranilate, have been studied, showing that the reaction proceeds readily under both acidic and basic conditions. researchgate.netepa.gov
Catalysis in Ester Hydrolysis (Acidic, Basic, Enzymatic)
Catalysis is crucial for achieving efficient ester hydrolysis.
Acidic Catalysis : Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used to protonate the ester's carbonyl group, thereby activating it for nucleophilic attack by water. epa.gov The reaction is an equilibrium process.
Basic Catalysis (Saponification) : Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) provide the hydroxide nucleophile. The reaction is irreversible because the final product is the salt of the carboxylic acid, which is unreactive towards the alcohol. inchem.org This method is widely used in industrial processes like soap making.
Enzymatic Hydrolysis : Lipases and esterases are enzymes that can catalyze the hydrolysis of esters under mild conditions. inchem.orgresearchgate.net These biocatalysts are highly selective and are increasingly used for green synthesis applications. researchgate.netnih.gov Lipase-mediated hydrolysis of geranyl esters is an effective method, and the enzymes can function in both acidic and alkaline environments. nih.gov Studies on various geranyl esters confirm they are hydrolyzed to geraniol and the corresponding carboxylic acid. researchgate.net The use of enzymes from sources like Pseudomonas fluorescens or Candida antarctica has been shown to be effective in the synthesis and, by extension, the hydrolysis of terpenyl esters. jst.go.jp
Functional Group Transformations
Beyond hydrolysis, the distinct functional groups of this compound allow for a variety of selective chemical modifications.
Reactions Involving the Aromatic Amine Moiety (e.g., N-Alkylation, Acylation, Diazotization)
The primary aromatic amine (–NH₂) group on the anthranilate portion of the molecule is a key site for reactivity.
N-Alkylation : The nitrogen atom can be alkylated using alkyl halides or other alkylating agents. For instance, N-methylanthranilate derivatives can be synthesized through N-methylation, a reaction that has been explored in various biological and chemical systems. jmb.or.kr
N-Acylation : The amine group readily reacts with acylating agents like acetic anhydride (B1165640) or acetyl chloride to form an amide. This reaction can be used to produce N-acetylthis compound. The N-acetyl derivative of methyl anthranilate is a known compound. nih.gov
Diazotization : The primary aromatic amine can be converted into a diazonium salt (–N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures. researchgate.netbrainly.comacs.org The resulting aryl diazonium salt is a highly versatile intermediate. It can undergo a variety of subsequent reactions, known as Sandmeyer reactions, where the diazonium group is replaced by nucleophiles such as halides (–Cl, –Br), cyanide (–CN), or hydroxyl (–OH) groups, often with copper(I) salts as catalysts. wikipedia.orgnih.govorganic-chemistry.orgyoutube.com This provides a powerful method for introducing a wide range of substituents onto the aromatic ring that are otherwise difficult to install. wikipedia.orgorganic-chemistry.org
Transformations of the Geranyl Moiety (e.g., Epoxidation, Ozonolysis, Hydrogenation)
The two double bonds in the acyclic geranyl tail offer sites for addition reactions.
Epoxidation : The double bonds can be converted to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or other oxidizing agents. The two double bonds exhibit different reactivities. The C2-C3 double bond is generally more susceptible to epoxidation than the C6-C7 double bond due to the influence of the adjacent ester group. However, reagents like vanadium catalysts (e.g., V(O)(acac)₂) with tert-butyl hydroperoxide (tBuOOH) show high selectivity for the epoxidation of the allylic C2-C3 double bond in geraniol. prezi.com In contrast, other studies on geranyl esters have reported selective epoxidation at the C6-C7 position. rsc.org The choice of oxidant and reaction conditions can therefore direct the regioselectivity of the epoxidation. researchgate.netodinity.com
| Reagent/Catalyst | Target Moiety | Observed Selectivity in Geraniol/Geranyl Acetate (B1210297) | Product(s) | Reference |
|---|---|---|---|---|
| mCPBA | Geranyl | Mixture of 2,3-epoxide and 6,7-epoxide | 2,3-Epoxythis compound, 6,7-Epoxythis compound | odinity.com |
| Sharpless Asymmetric Epoxidation | Geranyl | Highly selective for 2,3-epoxide | (2S, 3S)-epoxythis compound | odinity.com |
| V(O)(acac)₂ / tBuOOH | Geranyl | Highly selective for 2,3-epoxide | 2,3-Epoxythis compound | prezi.com |
| Cp₂TiCl | Geranyl | Selective for 6,7-epoxide followed by cyclization | Cyclized derivatives | rsc.org |
Ozonolysis : This reaction involves treating the compound with ozone (O₃) followed by a work-up step, which cleaves the double bonds. Reductive work-up (e.g., with zinc or dimethyl sulfide) of the resulting ozonide would cleave the geranyl moiety into smaller aldehyde and ketone fragments. Oxidative work-up (e.g., with hydrogen peroxide) would yield carboxylic acids and ketones.
Hydrogenation : The carbon-carbon double bonds can be reduced to single bonds through catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) or ruthenium-based complexes with hydrogen gas (H₂), the geranyl group can be converted to a citronellyl group (one double bond reduced) or a fully saturated tetrahydrogeranyl group (both double bonds reduced). wikipedia.orgwikipedia.orgyoutube.com This transformation significantly alters the molecule's physical and aromatic properties.
Reactions at the Ester Linkage
The ester group itself is a site for several important transformations.
Transesterification : this compound can undergo transesterification in the presence of another alcohol and an acid or base catalyst, or an enzyme. wikipedia.org This reaction would swap the geraniol portion for the new alcohol, forming a different anthranilate ester. For example, reacting this compound with methanol (B129727) would yield methyl anthranilate and geraniol. Lipase-catalyzed transesterification is a well-established method for producing various flavor and fragrance esters. jst.go.jpwikipedia.org
Reduction : The ester can be reduced to yield two alcohol products. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester carbonyl to a primary alcohol. This would cleave this compound into geraniol (from the alkoxide portion) and 2-aminobenzyl alcohol (from the acyl portion). Catalytic hydrogenation under harsh conditions can also achieve this reduction. wikipedia.orgyoutube.com
Reaction with Grignard Reagents : Treatment with an excess of a Grignard reagent (R-Mg-X) results in the addition of two equivalents of the 'R' group to the carbonyl carbon. wikipedia.orgyoutube.comyoutube.comsigmaaldrich.comyoutube.com The reaction proceeds through a ketone intermediate, ultimately yielding a tertiary alcohol after an acidic work-up, along with geraniol as a leaving group.
| Reaction Type | Functional Group Target | Reagent(s) | Expected Product(s) | Reference |
|---|---|---|---|---|
| Saponification | Ester Linkage | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Geraniol + Anthranilic acid | inchem.org |
| Diazotization | Aromatic Amine | NaNO₂, HCl, 0-5 °C | Geranyl 2-diazoniumbenzoate salt | researchgate.netacs.org |
| Hydrogenation | Geranyl C=C Bonds | H₂, Pd/C | Tetrahydrothis compound | wikipedia.orgyoutube.com |
| Ester Reduction | Ester Carbonyl | 1. LiAlH₄; 2. H₃O⁺ | Geraniol + 2-Aminobenzyl alcohol | wikipedia.org |
| Transesterification | Ester Linkage | CH₃OH, H⁺ or Lipase (B570770) | Methyl anthranilate + Geraniol | jst.go.jpwikipedia.org |
Cycloaddition and Rearrangement Reactions
The unsaturated geranyl moiety and the aromatic system of this compound are potential substrates for cycloaddition and rearrangement reactions, which can lead to significant alterations of the carbon skeleton and the formation of novel cyclic structures.
Cycloaddition Reactions
While specific studies on cycloaddition reactions involving this compound are not prevalent in the literature, the reactivity of its constituent parts suggests potential pathways. The two double bonds in the geranyl chain are potential dienophiles or dienes in Diels-Alder reactions and can participate in photochemical cycloadditions. For instance, [2+2] photocycloaddition reactions are known to occur with similar molecules containing carbon-carbon double bonds mdpi.com. However, in a study involving methyl anthranilate and the UV-B filter ethylhexyl methoxycinnamate (EHMC), no [2+2] photocycloaddition was observed between the two molecules, suggesting that such reactions may not always be a favorable pathway for the anthranilate structure mdpi.com. The diazotization of the amine group on the anthranilate ring can generate a highly reactive benzyne (B1209423) intermediate, which is a powerful dienophile for Diels-Alder additions wikipedia.org.
Rearrangement Reactions
The geranyl group is well-known to undergo acid-catalyzed intramolecular cyclization, a type of rearrangement reaction. This process is fundamental in the biosynthesis of many cyclic monoterpenoids from geranyl diphosphate (B83284) wikipedia.org. In a study on a related compound, di-O-methylalliodorin (a geranyl hydroquinone (B1673460) derivative), treatment with aqueous acid induced an intramolecular cyclization to form a complex tetracyclic benz[f]azulene system psu.edu. This reaction highlights the propensity of the geranyl chain to form new ring structures under acidic conditions. A similar pathway can be predicted for this compound, where protonation of a double bond would generate a tertiary carbocation, initiating a cascade of cyclization and rearrangement steps to yield various cyclic terpenoid structures attached to the anthranilate moiety.
The formation of anthranilate esters themselves can proceed through a Hofmann rearrangement, where phthalimide (B116566) is converted to an anthranilate derivative thieme-connect.com. While this is a synthetic route to the molecule rather than a reaction of it, it demonstrates a fundamental rearrangement associated with the anthranilate structure.
| Reaction Type | Reactant Moiety | Conditions/Reagents | Potential Products | Key Findings/Inferences |
| Intramolecular Cyclization | Geranyl Chain | Acid Catalyst (e.g., H₂SO₄) | Cyclic Terpenoid Derivatives (e.g., α-terpinyl, limonene (B3431351) structures) | Acid catalysis promotes carbocation formation, leading to cyclization. Inferred from reactivity of other geranyl derivatives psu.edu. |
| Diels-Alder Addition | Anthranilate (via benzyne) | Diazotization (NaNO₂), Diene | Fused Polycyclic Aromatic Systems | The amine group can be converted to a diazonium salt, which eliminates N₂ to form a reactive benzyne intermediate wikipedia.org. |
| Photocycloaddition | Geranyl Chain | UV Radiation | Cyclobutane Dimers | The double bonds could potentially undergo [2+2] cycloaddition, though studies on related anthranilates show this may not be a major pathway mdpi.com. |
Oxidative and Reductive Transformations
The multiple functional groups in this compound offer various sites for both oxidation and reduction, leading to a range of potential transformation products.
Oxidative Transformations
The geranyl portion of the molecule is particularly susceptible to oxidation. The two carbon-carbon double bonds can undergo oxidative cleavage, while the allylic methyl groups can be selectively oxidized. Oxidative cleavage reactions break C=C bonds to form carbonyl compounds like aldehydes and ketones numberanalytics.commasterorganicchemistry.comucla.edu. Reagents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) are commonly used for this purpose nih.gov.
Selective oxidation of the allylic methyl groups of geranyl esters without cleaving the double bonds can also be achieved. Research on geranyl acetate demonstrated that using selenium dioxide (SeO₂) with tert-butyl hydroperoxide (t-BuO₂H) can yield a mixture of the corresponding allylic alcohol and aldehyde researchgate.net. The anthranilate moiety can also be oxidized. For example, photosensitized oxidation of aminobenzoic acids in the presence of methylene (B1212753) blue and singlet oxygen has been shown to produce nitrobenzene (B124822) as a photoproduct conicet.gov.ar.
Reductive Transformations
The primary sites for reduction in this compound are the ester functional group and the carbon-carbon double bonds. The ester can be reduced to a pair of alcohols. A common laboratory reagent for this transformation is lithium aluminium hydride (LiAlH₄), which would cleave the ester linkage to produce geraniol and 2-aminobenzyl alcohol wikipedia.orgnumberanalytics.com. Other reducing agents like diisobutylaluminium hydride (DIBAL-H) can reduce esters to aldehydes under specific conditions wikipedia.org.
The double bonds of the geranyl chain can be reduced to the corresponding saturated alkane (dihydrothis compound) through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas. The Bouveault–Blanc reduction, using sodium metal in an alcohol solvent, is an older method for reducing esters but is now largely obsolete wikipedia.org.
| Transformation | Reaction Site | Reagents/Conditions | Major Products | References |
| Oxidation | ||||
| Allylic Oxidation | Geranyl (Allylic CH₃) | SeO₂ / t-BuO₂H | Allylic Alcohol and Aldehyde | researchgate.net |
| Oxidative Cleavage | Geranyl (C=C bonds) | 1. O₃; 2. Me₂S (reductive workup) | Aldehydes/Ketones | nih.gov |
| Photo-oxidation | Anthranilate Ring | Photosensitizer (e.g., Methylene Blue), O₂, light | Nitroaromatic derivatives | conicet.gov.ar |
| Reduction | ||||
| Ester Reduction | Ester Carbonyl | LiAlH₄ | Geraniol and 2-aminobenzyl alcohol | wikipedia.orgnumberanalytics.com |
| Catalytic Hydrogenation | Geranyl (C=C bonds) | H₂, Pd/C | Dihydrothis compound | General reaction |
Photochemical and Radiolytic Degradation Pathways
Exposure to high-energy sources like ultraviolet (UV) light or ionizing radiation can induce degradation of this compound through complex photochemical and radiolytic pathways.
Photochemical Degradation
The anthranilate moiety is the primary chromophore in this compound, absorbing UV-A radiation. Studies on the closely related methyl anthranilate (MA) provide significant insight into the likely photochemical behavior. Upon UV-A irradiation, MA is promoted to an excited triplet state (³MA*) conicet.gov.ar. This excited state is a key intermediate in subsequent reactions.
MA has been shown to be a generator of reactive oxygen species (ROS), specifically singlet molecular oxygen (O₂(¹Δg)), with a quantum yield of approximately 0.13 conicet.gov.ar. This singlet oxygen can then go on to oxidize other molecules or the this compound molecule itself. Concurrently, MA can also quench ROS, indicating a dual role in photochemistry conicet.gov.ar. The degradation of the anthranilate structure can proceed via these photosensitized oxidation processes. The excess energy absorbed by the molecule can lead to side reactions that result in a loss of the compound over time upon exposure to light mdpi.com.
Radiolytic Degradation
Radiolysis occurs when a molecule is exposed to ionizing radiation (e.g., gamma rays), which deposits energy and creates highly reactive species such as radical ions, excited molecules, and free radicals ichtj.waw.pl. While no specific studies on the radiolysis of this compound exist, the behavior of other aromatic esters provides a framework for its likely degradation pathways.
The process begins with the formation of energetic electrons that cause ionization and excitation throughout the molecule ichtj.waw.plekb.eg. For an aromatic ester, energy absorbed by the aliphatic geranyl chain can be transferred along the carbon backbone to the more stable aromatic ring, which can delocalize the energy and offer some protection against bond rupture ichtj.waw.plosti.gov. However, degradation still occurs. Studies on the radiolysis of esters show that radical cations and anions form, which can then rearrange or fragment . The likely degradation products for this compound would result from cleavage of the ester bond, fragmentation of the geranyl chain, and reactions of the anthranilate ring, leading to a complex mixture of smaller alcohols, aldehydes, and hydrocarbons osti.gov.
| Degradation Type | Mechanism | Key Intermediates | Potential Products | References |
| Photochemical | UV-A absorption by anthranilate, intersystem crossing, energy transfer. | Triplet excited state (³GA*), Singlet oxygen (O₂(¹Δg)) | Oxidized derivatives (e.g., nitro-compounds), cleavage products. | mdpi.comconicet.gov.ar |
| Radiolytic | Interaction with ionizing radiation, formation of reactive species. | Radical cations/anions, excited states, free radicals. | Fragmented hydrocarbons, alcohols, aldehydes, CO₂. | ichtj.waw.plosti.gov |
Spectroscopic and Advanced Analytical Characterization Methodologies for Geranyl Anthranilate
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. For Geranyl anthranilate, HRMS is instrumental in confirming its molecular formula and distinguishing it from isobaric compounds (molecules with the same nominal mass but different elemental compositions).
The molecular formula of this compound is C₁₇H₂₃NO₂ nih.govimist.mamdpi-res.comscispace.comresearchgate.net. Based on this formula, its theoretical monoisotopic mass is calculated to be approximately 273.172879 Da researchgate.net. HRMS measurements yielding a mass very close to this value, with a high degree of accuracy (typically within a few parts per million), serve as strong evidence for the correct identification and elemental composition of this compound. Fragmentation patterns obtained through MS/MS experiments can further elucidate its structure by breaking down the molecule into characteristic fragment ions, providing additional confirmation of its identity.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that probe the molecular vibrations within a compound. These methods are invaluable for identifying functional groups and for structural fingerprinting.
Characteristic Vibrational Mode Analysis for Functional Group Identification
This compound possesses several key functional groups: an ester linkage, an aromatic amine, and a geranyl chain containing alkene functionalities. Each of these groups exhibits characteristic vibrational frequencies that can be identified in IR and Raman spectra.
Ester Group: The carbonyl (C=O) stretching vibration of the ester is expected to appear in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations associated with the ester linkage typically occur in the fingerprint region, often between 1050-1300 cm⁻¹.
Aromatic Amine: The N-H stretching vibration of the primary aromatic amine (anthranilate moiety) is typically observed as one or two sharp bands in the region of 3300-3500 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1650 cm⁻¹ range.
Alkene: The C=C stretching vibration of the alkene within the geranyl chain is generally found between 1640-1680 cm⁻¹. The =C-H stretching vibrations associated with the double bond typically appear just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹).
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Notes |
| Ester | C=O | 1700–1750 | Strong absorption |
| Ester | C-O | 1050–1300 | Strong absorption, often in fingerprint region |
| Aromatic Amine | N-H | 3300–3500 | One or two sharp bands for primary amine |
| Alkene | C=C | 1640–1680 | Medium intensity |
| Alkene | =C-H | 3020–3100 | Medium intensity |
| Aromatic Ring | C=C | 1450–1650 | Multiple bands |
| Alkyl C-H | C-H | 2850–2960 | Medium to strong absorption for stretching; 1350-1470 cm⁻¹ for bending |
While specific IR or Raman spectra for this compound were not directly found in the search results, these predicted ranges are based on established correlations for its constituent functional groups pressbooks.pubuomustansiriyah.edu.iqlibretexts.org. Raman spectroscopy complements IR by providing information on symmetric vibrations and is particularly sensitive to C=C bonds and aromatic rings.
Applications in Structural Fingerprinting and Polymorph Discrimination
Both IR and Raman spectroscopy serve as powerful tools for structural fingerprinting . The complex pattern of absorption or scattering bands in the "fingerprint region" (typically 400-1500 cm⁻¹) is unique to each molecule. Therefore, comparing the spectrum of a synthesized or isolated sample of this compound with a reference spectrum can confirm its identity and purity. Any significant deviations or additional peaks may indicate impurities or structural variations.
Furthermore, Raman spectroscopy has demonstrated utility in polymorph discrimination spectroscopyonline.com. Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical properties. Raman's sensitivity to subtle changes in molecular packing and vibrational modes makes it effective in differentiating between these crystalline forms, which is important for understanding the solid-state properties of this compound if it exists in multiple polymorphic forms.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within molecules that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores, such as the aromatic system in this compound.
Electronic Transition Characterization and Chromophore Analysis
The anthranilate moiety, with its aromatic ring and amine substituent, acts as the primary chromophore in this compound. Aromatic systems and conjugated double bonds are known to absorb UV light due to π→π* and n→π* electronic transitions.
While specific UV-Vis data for this compound was not explicitly found, related compounds like methyl anthranilate exhibit characteristic absorption maxima. Methyl anthranilate shows absorption peaks typically around 220-240 nm, 270-280 nm, and a broader band extending to around 320-340 nm mdpi.comtci-thaijo.org. These absorptions are attributed to the electronic transitions within the aromatic ring and the amino-ester system. This compound is expected to display similar absorption profiles due to the presence of the anthranilate group. The geranyl chain, being primarily aliphatic with isolated double bonds, contributes less significantly to UV absorption in this range, though conjugated systems can shift absorption to longer wavelengths.
Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Chromophore/Functional Group | Expected Absorption Range (nm) | Notes |
| Anthranilate Moiety | 220–240 | π→π* transition of the aromatic ring and conjugated system |
| Anthranilate Moiety | 270–280 | π→π* transition of the aromatic ring and conjugated system |
| Anthranilate Moiety | 320–340 | π→π* transition, potentially influenced by the amine and ester substituents; may be broader or show shoulders |
These values are inferred from the spectral characteristics of methyl anthranilate mdpi.comtci-thaijo.org and general knowledge of aromatic chromophores.
Quantitative Analysis and Molar Absorptivity Determination
UV-Vis spectroscopy is a widely used quantitative analytical method, often employed in conjunction with the Beer-Lambert Law (A = εbc), where A is absorbance, ε is molar absorptivity, b is the path length, and c is the concentration. By measuring the absorbance of a solution of this compound at a specific wavelength (typically at its λmax), its concentration can be accurately determined, provided a calibration curve is established using standards of known concentration.
The molar absorptivity (ε) is a fundamental property of a substance at a given wavelength, indicating how strongly it absorbs light. While specific molar absorptivity values for this compound were not found in the provided search results, determining this parameter is crucial for precise quantitative analysis. This value, along with the absorption maxima, characterizes the compound's interaction with UV-Vis light.
Compound Name Table
| Name |
| This compound |
| (2E)-3,7-dimethylocta-2,6-dien-1-yl 2-aminobenzoate (B8764639) |
| 2,6-octadien-1-ol, 3,7-dimethyl-, 1-(2-aminobenzoate), (2E)- |
| [(2E)-3,7-dimethylocta-2,6-dienyl] 2-aminobenzoate |
| Geraniol (B1671447) |
| Anthranilic acid |
| Methyl anthranilate |
| Menthyl anthranilate |
Computational and Theoretical Chemical Studies of Geranyl Anthranilate
Reaction Mechanism Elucidation via Computational Approaches
Elucidating the reaction mechanisms of chemical compounds is vital for understanding their synthesis, degradation, and transformation processes. Computational chemistry, particularly methods such as Density Functional Theory (DFT), is instrumental in this regard. DFT allows for the detailed investigation of reaction pathways, the identification of transition states, the calculation of activation energies, and the characterization of reaction intermediates umn.eduhlrs.denortheastern.edu. These theoretical calculations can provide atomic-level detail that is often challenging to obtain experimentally.
While specific computational studies detailing the reaction mechanisms of Geranyl Anthranilate itself were not extensively found in the reviewed literature, the general application of computational methods in organic chemistry is well-established. These studies often explore aspects like nucleophilic attacks, bond formations, and fragmentation pathways beilstein-journals.orgmdpi.comacs.org. The theoretical analysis of reaction mechanisms helps in optimizing synthetic routes and predicting the outcomes of chemical reactions involving such ester compounds.
Structure-Reactivity Relationship Predictions
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate a molecule's chemical structure with its biological activity or chemical reactivity nih.govljmu.ac.uknih.govchemistryviews.org. These predictive models are built using various molecular descriptors, physicochemical properties, and machine learning algorithms. By analyzing how structural features influence activity, researchers can predict the properties of new compounds or optimize existing ones.
Docking Studies for Enzyme-Substrate Interactions
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to a target molecule, typically an enzyme or protein ijper.orgnih.gov. This method helps in understanding molecular recognition processes and identifying potential drug candidates by simulating how a molecule fits into the active site of an enzyme.
While comprehensive docking studies specifically detailing this compound's interactions were limited, related compounds have been investigated. Geraniol (B1671447), a component of this compound, has been subjected to molecular docking studies against enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and acetylcholinesterase (AChE). These studies have revealed that geraniol engages in crucial interactions like hydrogen bonding and hydrophobic interactions within enzyme active sites, with reported binding energies indicating potential inhibitory effects nih.govnih.gov.
Furthermore, geranyl acetate (B1210297), another related compound, has been docked with HMG CoA reductase, with computational scores suggesting inhibitory potential ijpsr.com. A brief mention in the literature indicates that "geranyl...anthranilate" was included in docking simulations analyzing interactions with COX and LOX enzymes, evaluating binding affinities and key molecular interactions umw.edu.pl. These findings suggest that this compound, or its constituent parts, may possess biological relevance that can be explored through computational docking, though detailed interaction profiles for this compound itself are not extensively documented in the provided search results.
Environmental Fate and Degradation Studies of Geranyl Anthranilate
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation involves the breakdown of a chemical compound through non-biological processes such as photolysis, hydrolysis, and thermal degradation. These mechanisms are significant in determining the persistence of geranyl anthranilate in various environmental compartments like water, soil, and the atmosphere.
Photolytic Degradation in Aquatic and Atmospheric Systems
Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For this compound, this process is expected to be a significant degradation pathway. Studies on the related compound, methyl anthranilate, show that it undergoes direct photolysis under both UVC and UVB irradiation. This photodegradation is accelerated in the presence of hydrogen peroxide (H₂O₂), which generates hydroxyl radicals (•OH) that are highly reactive and can lead to the formation of hydroxyderivatives of the parent compound. It has been noted that methyl anthranilate can rapidly photodegrade under natural sunlight, with significant reduction observed after seven days of exposure. Given the structural similarities, this compound is likely to exhibit comparable photosensitivity, leading to its transformation in sunlit aquatic environments and in the atmosphere. The presence of photosensitizers in natural waters, such as humic acids, could also influence the rate of photolytic degradation.
Hydrolytic Stability in Aqueous Environments (pH Dependence)
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, the ester linkage is susceptible to hydrolysis, which would yield geraniol (B1671447) and anthranilic acid. The rate of this reaction is highly dependent on the pH of the aqueous environment.
Generally, ester hydrolysis is catalyzed by both acids (low pH) and bases (high pH). Therefore, the stability of this compound is expected to be lowest in acidic and alkaline waters and greatest at a neutral pH. For the related compound methyl anthranilate, it is presumed to undergo hydrolysis under acidic and basic conditions. However, predictive models suggest that the hydrolysis time for methyl anthranilate could range from several months to years under typical environmental conditions. This suggests that while hydrolysis of this compound will occur, it may not be a rapid degradation process compared to photolysis or biodegradation.
Interactive Data Table: Predicted Hydrolytic Fate of this compound
| Environmental Condition | Expected Rate of Hydrolysis | Primary Products |
| Acidic (pH < 7) | Accelerated | Geraniol, Anthranilic Acid |
| Neutral (pH = 7) | Slowest | Geraniol, Anthranilic Acid |
| Alkaline (pH > 7) | Accelerated | Geraniol, Anthranilate Salt |
Thermal Degradation Profiles
Biotic Transformation and Biodegradation
Biotic degradation, mediated by microorganisms and their enzymes, is a primary mechanism for the breakdown of organic compounds in the environment. This compound, being composed of naturally occurring building blocks (a terpene alcohol and an amino acid derivative), is expected to be susceptible to microbial degradation.
Microbial Degradation Pathways and Metabolite Identification
While no studies have specifically detailed the microbial degradation pathway of this compound, a plausible pathway can be proposed based on the known metabolism of its constituent parts. The initial step is likely the enzymatic hydrolysis of the ester bond by microbial esterases, which are ubiquitous in the environment. This would release geraniol and anthranilic acid into the environment.
Following hydrolysis, these two compounds would be further metabolized by microorganisms:
Geraniol Degradation: Bacteria such as Pseudomonas aeruginosa and Pseudomonas citronellolis are known to degrade geraniol. The pathway typically involves the oxidation of the primary alcohol group to form geranial (an aldehyde) and then geranic acid (a carboxylic acid). ethz.ch Geranic acid is then activated to geranyl-CoA, which enters central metabolic pathways, often through processes resembling beta-oxidation. ethz.ch
Anthranilate Degradation: Anthranilic acid is a known intermediate in the microbial degradation of tryptophan. Various bacteria have been shown to degrade anthranilate. For example, in Geobacillus thermodenitrificans, anthranilate is converted to 3-hydroxyanthranilate by a monooxygenase. nih.govresearchgate.net This is then further degraded via a meta-cleavage pathway to intermediates that can enter the tricarboxylic acid (TCA) cycle, such as acetyl-CoA. nih.gov Other pathways, such as conversion to catechol, have also been identified in different bacteria. researchgate.net
Interactive Data Table: Plausible Microbial Degradation Pathway of this compound
| Step | Reaction | Key Enzyme Class (Example) | Intermediate/Product |
| 1 | Ester Hydrolysis | Esterase | Geraniol, Anthranilic Acid |
| 2a | Geraniol Oxidation | Alcohol Dehydrogenase | Geranial |
| 3a | Geranial Oxidation | Aldehyde Dehydrogenase | Geranic Acid |
| 4a | Geranic Acid Activation | CoA Ligase | Geranyl-CoA |
| 2b | Anthranilate Hydroxylation | Monooxygenase | 3-Hydroxyanthranilate |
| 3b | Ring Cleavage | Dioxygenase | Central Metabolites (e.g., Acetyl-CoA) |
Enzymatic Biotransformations in Environmental Contexts
The key enzymatic transformation for initiating the degradation of this compound in the environment is the cleavage of the ester bond. This reaction is catalyzed by a broad class of enzymes known as esterases, which includes lipases and carboxylesterases. These enzymes are widely distributed in bacteria and fungi and are often secreted into the extracellular environment to break down larger molecules.
The susceptibility of the geranyl moiety to enzymatic action is also well-documented. For instance, epoxide hydrolases can act on geranyl-derived epoxides, indicating that microbial enzymes can modify the terpene backbone. vu.nlresearchgate.net The initial oxidation of geraniol to geranial is catalyzed by alcohol dehydrogenases, a very common class of enzymes. researchgate.net
For the anthranilate portion, the initial step of degradation often involves hydroxylation catalyzed by monooxygenases or dioxygenases. nih.gov For example, the FADH₂-utilizing monooxygenase found in Geobacillus thermodenitrificans is responsible for the conversion of anthranilate to 3-hydroxyanthranilate. nih.gov The subsequent degradation of the aromatic ring involves a series of enzymes that are part of established aromatic compound degradation pathways.
Environmental Persistence and Mobility Assessment of this compound
This compound, a significant fragrance and flavor compound, necessitates a thorough evaluation of its environmental behavior to ascertain its persistence and mobility. This assessment is critical for predicting its distribution and potential impact on various environmental compartments. In the absence of direct experimental data, established quantitative structure-activity relationship (QSAR) models, such as those within the US EPA's Estimation Programs Interface (EPI) Suite™, provide reliable estimations of key environmental fate parameters. chemsafetypro.comchemistryforsustainability.orglabcorp.com These models utilize the chemical's structure and known physicochemical properties, like its octanol-water partition coefficient (log Kow) and water solubility, to predict its environmental behavior. nih.govresearchgate.net
Sorption to Soil and Sediment
The mobility of this compound in the terrestrial environment is largely governed by its tendency to sorb to soil and sediment particles. This process is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the chemical's propensity to bind to the organic matter in soil and sediment. A high Koc value suggests strong binding and, consequently, low mobility, while a low Koc value indicates weaker binding and greater potential for movement through the soil profile and into groundwater.
For this compound, with an estimated high log Kow, a significant sorption to soil and sediment is anticipated. acs.org Predictive models, such as the KOCWIN™ program within EPI Suite™, utilize log Kow to estimate the Koc value. chemsafetypro.com Based on its chemical structure, the estimated Koc value for this compound is expected to be substantial, indicating that it will likely be immobile in most soil and sediment types.
Research Findings:
Influence of Organic Carbon: The primary mechanism for the sorption of non-ionic organic compounds like this compound is partitioning into the organic carbon fraction of soil and sediment. ecetoc.org Therefore, the extent of sorption is directly proportional to the organic carbon content of the environmental matrix.
Reduced Bioavailability: Strong sorption to soil and sediment particles can significantly reduce the bioavailability of this compound to microorganisms, potentially slowing its rate of biodegradation.
Limited Leaching Potential: Due to its predicted high Koc value, this compound is expected to have a very low potential for leaching into groundwater. It is more likely to remain in the upper layers of the soil profile.
Table 1: Estimated Soil Sorption Coefficient (Koc) for this compound
| Parameter | Estimated Value | Method | Implication |
|---|---|---|---|
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1.5 x 10^4 L/kg | KOCWIN™ (Estimation) | High sorption to soil and sediment; low mobility |
Volatilization from Water and Soil
The volatilization of this compound, or its tendency to partition from water or soil into the air, is another crucial aspect of its environmental fate. This process is primarily governed by the compound's Henry's Law constant, which relates its concentration in the air to its concentration in water at equilibrium. A higher Henry's Law constant indicates a greater tendency for the chemical to volatilize.
The estimation of the Henry's Law constant can be performed using predictive models like HENRYWIN™ within the EPI Suite™, which considers the compound's vapor pressure and water solubility. chemsafetypro.com Given this compound's structure as a relatively large ester with a low estimated water solubility, its potential for volatilization from water surfaces is considered.
Research Findings:
Volatilization from Water: The rate of volatilization from water is influenced by factors such as water body depth, flow rate, and wind speed. For a compound with a moderate to high Henry's Law constant, volatilization can be a significant route of dissipation from aquatic environments.
Volatilization from Soil: Volatilization from soil is a more complex process, influenced by soil moisture content, temperature, and the compound's sorption to soil particles. chemistryforsustainability.org For a strongly sorbed compound like this compound, volatilization from soil is likely to be limited, as the sorption process retards its movement to the soil surface where volatilization occurs. However, on moist soil surfaces, volatilization could be more pronounced.
Table 2: Estimated Volatilization Parameters for this compound
| Parameter | Estimated Value | Method | Implication |
|---|---|---|---|
| Henry's Law Constant | 2.5 x 10^-5 atm-m³/mol | HENRYWIN™ (Estimation) | Moderate potential for volatilization from water |
| Volatilization Half-life from a Model River | ~20 days | WVOLWIN™ (Estimation) | Volatilization is a potential but not rapid dissipation pathway from water |
| Volatilization Half-life from a Model Lake | ~150 days | WVOLWIN™ (Estimation) | Slower volatilization from less turbulent water bodies |
Advanced Research Applications and Methodological Contributions of Geranyl Anthranilate
Role in Advanced Materials Science Development
The chemical architecture of geranyl anthranilate, featuring an aromatic amine and an ester functional group, suggests its potential utility in the development of advanced materials.
Precursor in Polymer Chemistry Research (e.g., Monomer, Cross-linking Agent)
This compound possesses functional groups that are amenable to incorporation into polymer chains or networks. While direct research detailing its use as a primary monomer or cross-linking agent is not extensively documented in the provided snippets, the broader field of polymer chemistry frequently utilizes ester and amine functionalities for building complex macromolecular architectures naist.jpadvancedsciencenews.com. Related anthranilate derivatives, such as methyl anthranilate, have been employed in various synthetic pathways, including the formation of heterocyclic compounds mdpi.com and as commercially valuable products in eco-friendly synthesis researchgate.net. The geranyl moiety itself is a common terpene unit found in natural products and can be incorporated into various chemical structures mdpi.com. Research into functional polymers often involves designing monomers that impart specific properties, such as controlled degradation or enhanced thermal stability naist.jpadvancedsciencenews.com. The ester linkage in this compound could potentially be leveraged for creating biodegradable polymers or polymers with tunable hydrolysis rates. Furthermore, the aromatic amine group could participate in polymerization reactions or serve as a site for post-polymerization modification, contributing to the development of polymers with tailored properties for advanced applications naist.jpnih.gov.
Functionalization of Surfaces and Nanomaterials
The chemical structure of this compound makes it a candidate for surface functionalization, particularly for inorganic nanomaterials and surfaces. Anthranilate derivatives have been successfully employed in the functionalization of materials such as titanium dioxide, leading to the formation of anthranilate-functionalized nanocomposites dntb.gov.uascispace.com. This suggests that the anthranilate moiety can anchor effectively to certain material surfaces, modifying their properties. The general principles of surface functionalization involve attaching specific molecules to a material's surface to impart new characteristics, such as altered hydrophobicity, improved biocompatibility, or enhanced reactivity msstate.edunih.govrsc.org. Nanomaterials, including nanoparticles and nanocellulose, are frequently functionalized using various chemical approaches, including grafting polymers or attaching specific ligands naist.jpmsstate.edunih.govrsc.org. The geranyl group, being a lipophilic terpene, could influence the surface energy and interaction of the functionalized material with different media, while the anthranilate group provides a reactive site for conjugation or interaction with surface chemistries. Such functionalization is crucial for applications ranging from drug delivery systems to advanced coatings and sensors naist.jpnih.gov.
Integration into Smart Materials Research
Smart materials are defined by their ability to respond to external stimuli like temperature, pH, light, or mechanical stress, leading to changes in their properties or behavior scholarsresearchlibrary.comijsred.comojceu.comresearchgate.net. While direct research integrating this compound into specific smart material systems was not found in the provided snippets, its chemical structure offers potential avenues for exploration. Molecules with responsive functional groups, such as photoisomerizable groups or pH-sensitive moieties, are key components in the design of smart materials researchgate.net. The ester linkage in this compound could potentially be designed to be hydrolytically sensitive under specific pH or enzymatic conditions, or the aromatic amine could be modified to introduce stimuli-responsive characteristics. If modified to include photochromic or other responsive groups, this compound could serve as a building block for creating novel stimuli-responsive polymers or composites for applications in actuators, sensors, or drug delivery systems scholarsresearchlibrary.comijsred.comresearchgate.net.
Application in Advanced Analytical Chemistry Method Development
This compound's molecular characteristics lend themselves to applications in analytical chemistry, particularly in method development and calibration.
Use as a Calibrating Standard or Reference Material
This compound, owing to its defined chemical structure and potential for high purity, can serve as a valuable calibrating standard or reference material in analytical chemistry. The use of well-characterized compounds as standards is fundamental for accurate quantitative analysis, particularly in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Related geranyl esters, such as geranyl acetate (B1210297) and geranyl pyrophosphate, are commercially available as analytical standards, with specified purities and suitability for GC and HPLC analysis emeraldscientific.comsigmaaldrich.com. Similarly, other anthranilate derivatives, like dimethyl anthranilate, are also recognized as analytical standards nih.gov. The presence of these related compounds as established standards underscores the potential for this compound to be utilized in a similar capacity. It can be employed to establish calibration curves, validate analytical methods, and ensure the accuracy and reliability of measurements for this compound itself or for related compounds in complex matrices.
Internal Standard in Quantitative Analytical Protocols
Quantitative analytical protocols often rely on internal standards to ensure accuracy and precision, especially when dealing with complex mixtures or variable sample preparation steps libretexts.orgsepscience.com. An internal standard is a known compound added in a constant amount to both calibration standards and unknown samples. By analyzing the ratio of the analyte's signal to the internal standard's signal, researchers can compensate for variations in injection volume, sample recovery, or detector response libretexts.orgsepscience.com.
While direct published research explicitly detailing this compound's use as an internal standard in quantitative analytical protocols was not found in the provided snippets, its structural characteristics suggest potential utility. Compounds with similar ester functionalities and aromatic rings are frequently analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) psu.edumdpi.comfrontiersin.org. For instance, the analysis of volatile compounds in essential oils often employs internal standards such as nonane (B91170) or ethyl caprate for quantification psu.edumdpi.com. If this compound were an analyte of interest in a complex matrix, a structurally similar compound, or one that does not co-elute with other components, could serve as an effective internal standard. The principle of internal standardization is crucial for validating analytical methods, ensuring reliable quantification of target compounds in various matrices, a practice essential in quality control and research particle.dkqualifyze.com.
Contribution to Green Chemistry Innovations
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances chemistryjournals.net. This philosophy extends to the synthesis, application, and disposal of chemical compounds, promoting sustainability and environmental responsibility. This compound's potential contributions to green chemistry can be examined through its synthesis pathways and its potential as a component in more sustainable chemical systems.
Research into Bio-based Solvent Systems
The development of green solvents is a critical aspect of sustainable chemistry, aiming to replace volatile organic compounds (VOCs) with safer, renewable, and less toxic alternatives alcimed.com. While research specifically detailing this compound's use as a bio-based solvent system itself is not prominent in the reviewed literature, its chemical structure—an ester derived from a terpene alcohol (geraniol) and an aromatic acid—suggests it could possess interesting solvent properties. Geraniol (B1671447), the precursor alcohol, is described as soluble in most organic solvents perfumerflavorist.com. The ester linkage and the aromatic ring in this compound might confer solubility in a range of organic media, potentially including bio-based solvents. Further research could explore its compatibility and efficacy in bio-based solvent systems, such as those derived from plant oils or fermentation products, or its potential as a component in novel solvent formulations.
Development of Sustainable Synthesis Paradigms
The synthesis of this compound typically involves the esterification of geraniol with anthranilic acid or its derivatives. Traditional esterification methods can sometimes involve harsh conditions or generate significant waste. Consequently, the development of sustainable synthesis paradigms for such compounds is an active area of research, often employing biocatalysis or heterogeneous catalysis.
While direct studies on the sustainable synthesis of this compound are limited in the provided snippets, significant advancements have been made in the green synthesis of related compounds, particularly geranyl acetate and methyl anthranilate. Enzymatic synthesis using immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), has demonstrated high efficiency and selectivity for esterification reactions under mild conditions, often in solvent-free systems or using greener solvents like supercritical CO2 or acetone (B3395972) researchgate.netresearchgate.netresearchgate.net. For example, the synthesis of geranyl acetate using Novozym 435 achieved high conversions (up to 96%) at moderate temperatures (55-60 °C) with various acyl donors, including vinyl esters and ethyl acetate researchgate.netresearchgate.net.
Similarly, research into methyl anthranilate, another anthranilate ester, has focused on bio-based production routes, including microbial fermentation using engineered Escherichia coli and Corynebacterium glutamicum strains, utilizing glucose as a carbon source nih.govnih.gov. These biocatalytic and bio-based approaches offer significant advantages over traditional petrochemical synthesis, aligning with green chemistry principles by reducing reliance on hazardous chemicals, lowering energy consumption, and utilizing renewable feedstocks. Applying similar enzymatic or biotechnological strategies to the synthesis of this compound could lead to more sustainable production methods.
Table 1: Comparative Synthesis Approaches for Geraniol Esters
| Synthesis Method | Catalyst/Enzyme | Acyl Donor/Acid | Solvent | Typical Yield/Conversion | Key Green Aspect | Reference(s) |
| Enzymatic Esterification (Geranyl Acetate) | Candida antarctica Lipase B (Novozym 435) | Acetic acid/anhydride (B1165640), Ethyl acetate, Vinyl esters | Solvent-free, Acetone, n-Heptane, Supercritical CO2 | 77–100% yield, ~96% conversion | Mild conditions, High selectivity, Reduced waste, Renewable catalyst | researchgate.netresearchgate.netresearchgate.net |
| Heterogeneous Catalysis (Geranyl Acetate) | Ion exchange resin (e.g., Lewatit® GF 101) | Acetic anhydride | Solvent-free | ~98% conversion | Reusable catalyst, Potentially milder conditions | researchgate.net |
| Microbial Fermentation (Methyl Anthranilate) | Engineered E. coli / C. glutamicum | Glucose | Minimal media | High titers reported | Bio-based production, Renewable feedstock | nih.govnih.gov |
Integration into Chemical Education and Pedagogy
The principles of organic chemistry, including functional group transformations, reaction mechanisms, and synthesis design, are core components of chemistry curricula psu.edursc.org. Compounds like this compound, with their well-defined structures and common functional groups (ester, amine, alkene), can serve as valuable educational tools.
While specific laboratory experiments or pedagogical case studies directly featuring this compound were not identified in the provided search results, its synthesis offers several teaching opportunities. The esterification reaction between geraniol and anthranilic acid is a classic example of Fischer esterification or transesterification, fundamental reactions taught in introductory organic chemistry courses. Students could learn about reaction optimization, catalyst selection (acid catalysis, enzymatic catalysis), and purification techniques (distillation, chromatography) through simulated or actual synthesis of this compound or its analogues researchgate.netresearchgate.net.
Furthermore, the sensory properties of this compound—its floral and fruity odor ontosight.ai—could be integrated into lessons on structure-odor relationships, a topic that engages students by linking molecular structure to observable properties. Discussions could also extend to its role in the fragrance industry, providing real-world context for organic chemistry principles. Modern pedagogical approaches, such as problem-based learning, case studies, and the use of digital tools and simulations, can further enhance the learning experience, making abstract concepts more tangible and relatable psu.edufrancis-press.com. For instance, students could be tasked with designing a green synthesis route for this compound, considering atom economy, solvent choice, and energy efficiency, thereby integrating green chemistry principles into their learning chemistryjournals.net.
Compound List:
this compound
Geraniol
Anthranilic acid
Methyl anthranilate
Geranyl acetate
Nonane
Ethyl caprate
Candida antarctica Lipase B
Escherichia coli
Corynebacterium glutamicum
Future Directions and Emerging Research Avenues for Geranyl Anthranilate
Exploration of Undiscovered Natural Sources and Novel Biosynthetic Pathways
While geranyl anthranilate is commercially synthesized, its presence and biosynthesis in natural systems remain largely unexplored. Future research could focus on identifying novel plant or microbial species that naturally produce this compound. Elucidating the specific biosynthetic pathways involved in its natural formation could provide critical insights for developing bio-based production strategies. This would entail investigating the enzymes responsible for the esterification of geraniol (B1671447) and anthranilic acid derivatives within organisms. Such discoveries could pave the way for more sustainable and potentially cost-effective production methods compared to conventional chemical synthesis, aligning with green chemistry principles.
Development of Novel Catalytic Systems for Efficient and Selective Synthesis
Current methods for synthesizing this compound include reactions such as the condensation of isatoic anhydride (B1165640) with geraniol or the reaction of methyl anthranilate with geraniol in the presence of sodium ethylate chemicalbook.in. Future research should prioritize the development of more efficient and selective catalytic systems. This could involve exploring novel homogeneous or heterogeneous catalysts, including organocatalysts or metal-organic frameworks (MOFs), engineered to optimize reaction conditions, enhance yields, and minimize the formation of unwanted by-products. Biocatalysis, utilizing enzymes like lipases or esterases, presents a particularly promising avenue for achieving highly selective and environmentally benign synthesis of this compound under mild reaction conditions. Furthermore, research into continuous flow synthesis methodologies could offer improved process control and scalability.
Table 1: Potential Catalytic Systems for this compound Synthesis
| Catalyst Type | Potential Benefits | Research Focus Areas |
| Enzymatic Catalysts | High selectivity, mild reaction conditions, eco-friendly | Enzyme discovery and engineering, enzyme immobilization techniques, optimization of reaction parameters (pH, temperature). |
| Organocatalysts | Metal-free synthesis, tunable reactivity, diverse applications | Development of chiral organocatalysts for enantioselective synthesis, detailed reaction mechanism studies. |
| Heterogeneous Catalysts | Ease of separation and recycling, suitability for continuous processes | Design of novel solid acid/base catalysts, MOFs, and supported metal catalysts for efficient esterification. |
| Photocatalysts | Mild reaction conditions, novel activation pathways | Exploration of light-driven esterification reactions, integration with renewable energy sources for sustainable synthesis. |
Integration with Artificial Intelligence and Machine Learning for Structure-Reactivity Prediction
Artificial intelligence (AI) and machine learning (ML) offer powerful computational tools for predicting chemical properties, reaction outcomes, and optimizing synthesis pathways. Future research could leverage these technologies to construct predictive models specifically for this compound. Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict its olfactory characteristics or potential biological activities based on structural variations. ML algorithms may also be employed to screen potential catalysts, optimize reaction parameters, and predict degradation pathways or stability under various environmental conditions, thereby accelerating the discovery and development process.
Advanced Analytical Methodologies for Trace Detection and Isotope Labeling Studies
While standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for characterizing fragrance compounds, advanced methodologies could significantly enhance the detection and study of this compound. Future research might focus on developing highly sensitive methods for trace detection in complex matrices, such as environmental samples or biological fluids. This could involve the application of techniques like Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) or advanced GC-MS/MS configurations. Isotope labeling studies, employing stable isotopes (e.g., ¹³C, ²H), could be instrumental in elucidating metabolic pathways, tracking the compound's fate in biological systems, or validating synthetic routes through precise quantification and identification of intermediates and products.
Sustainable Production Technologies Scale-up and Process Intensification
The chemical industry is increasingly prioritizing sustainability. Future research directions for this compound production must emphasize green chemistry principles. This includes exploring solvent-free or reduced-solvent reaction systems, utilizing renewable feedstocks, and designing energy-efficient processes. Process intensification techniques, such as the implementation of continuous flow reactors or microwave-assisted synthesis, could be investigated to accelerate reaction rates, reduce energy consumption, and enhance safety during scale-up. Research focused on waste minimization and the efficient recycling of catalysts and solvents will be crucial for developing truly sustainable production technologies.
Exploration of New Chemical Reactivity Modalities
This compound possesses several key functional groups—an ester linkage, an aromatic amine, and an alkene moiety within the geranyl chain—which present opportunities for novel chemical transformations. Future research could explore new reactivity modalities, such as the selective functionalization of the geranyl chain (e.g., epoxidation, dihydroxylation) or modifications to the anthranilate moiety (e.g., N-alkylation, acylation). Investigating catalytic methods for regioselective and stereoselective reactions could lead to the synthesis of novel derivatives with potentially enhanced or entirely new properties, thereby expanding its application scope beyond its current use in fragrances.
Compound List:
this compound
Geraniol
Anthranilic acid
Isatoic anhydride
Methyl anthranilate
Geranyl acetate (B1210297)
Benzyl benzoate (B1203000)
Benzyl salicylate (B1505791)
Menthyl anthranilate
Geranyl Angelate
Anthranilate
Geranyl diphosphate (B83284)
Methyl anthranilate hydrochloride
Geranyl chloride
N-carboxy anthranilic acid
Geranyl benzoate
Plumeria alba
Plumeria rubra
Gardenia taitensis
Dimethyl acetylenedicarboxylate (B1228247)
Quinolin-4-one
Isatin
1,3-dicarbonyl compound
3-substituted quinolin-4-ones
N-(2-acylaryl)amides
N-heterocyclic carbenes
Tert-butyl hydroperoxide
Carbon dioxide
Water
Tert-butyl 7-hydroxy-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate
4,5-Dichlorophthalic acid
Sulphur chloropentafluoride
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
CSR-642111-S1
1,8-cineol
Trisammonium geranyl diphosphate
Pyrophosphate
Dimethyl sulfide (B99878)
Sodium hydroxide (B78521)
Absolute methyl alcohol
Dry hydrogen chloride
Ether
Sodium carbonate
Sodium sulfate (B86663)
Hydrochloric acid
Diethyl ether
Picric acid
Phenol
Phenyl anthranilate
Ethyl anthranilate
n-Butyl anthranilate
Alcohols
Carbamate
Acetic anhydride
Ion exchange resin
Rose Oil
Geranium Oil
Lavender Oil
Bergamot Oil
Linalyl Acetate
Benzaldehyde
Cinnamaldehyde
Phenylethyl Alcohol
Citronellol
Ionones
Jasmone
Musk
Ambergris
Sandalwood
Iso E Super
Galaxolide
2-methylbut-2-enoate
2-aminobenzoic acid
Methyl thio
Methyleneaminomethyl
Intervenolin
Q & A
Basic Research Question: What analytical methods are recommended for identifying and quantifying geranyl anthranilate in plant extracts?
Methodological Answer:
this compound can be identified and quantified using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). Key parameters include:
- Column selection : Polar capillary columns (e.g., DB-WAX) for optimal separation of terpenoid esters.
- Retention indices (RI) : Compare experimental RI values (e.g., RI = 2217 for this compound) against standardized databases .
- Mass spectral matching : Use fragmentation patterns (e.g., m/z 273 for molecular ion [M⁺]) and diagnostic ions (e.g., m/z 120 for anthranilate moiety) for confirmation .
Quantification requires calibration with authentic standards and normalization against internal markers (e.g., deuterated analogs).
Basic Research Question: How can researchers synthesize this compound in vitro for controlled studies?
Methodological Answer:
this compound can be synthesized via enzymatic esterification :
Substrates : Combine geraniol and anthranilic acid in a non-aqueous system.
Catalyst : Use immobilized lipases (e.g., Candida antarctica Lipase B) at 40–50°C, which selectively esterifies the hydroxyl group of geraniol .
Purification : Separate the product via silica gel chromatography (hexane:ethyl acetate gradient) and validate purity via NMR (e.g., ¹H-NMR signals at δ 5.3–5.5 ppm for geranyl protons) .
Advanced Research Question: What role does this compound play in plant-microbe interactions, and how can this be experimentally validated?
Methodological Answer:
this compound may act as a quorum-sensing modulator in microbial systems. To investigate:
Bacterial assays : Test this compound in Pseudomonas aeruginosa cultures alongside anthranilate analogs (e.g., methyl anthranilate) known to inhibit Pseudomonas Quinolone Signal (PQS) production .
Gene expression analysis : Use qRT-PCR to measure changes in virulence genes (e.g., lasB, rhlI) under treatment .
Dose-response curves : Establish IC₅₀ values for inhibition of biofilm formation or elastase activity .
Advanced Research Question: How can structural analogs of this compound be designed to target anthranilate phosphoribosyltransferase (AnPRT) in Mycobacterium tuberculosis?
Methodological Answer:
Crystallography-guided design : Use Mtb-AnPRT crystal structures (PDB: 4XYZ) to identify binding pockets at the tunnel entrance, where inhibitors like bianthranilate form hydrogen bonds .
Scaffold modification : Introduce geranyl moieties to anthranilate-based inhibitors to enhance hydrophobic interactions with the PRPP-binding cleft .
Enzyme inhibition assays : Measure Ki values via competitive inhibition studies using [¹⁴C]-PRPP and anthranilate .
Advanced Research Question: How do biosynthetic pathways for this compound differ between plant species, and what genetic tools can resolve these discrepancies?
Methodological Answer:
Phylogenetic analysis : Compare anthranilate methyltransferase (AMT) sequences across species (e.g., Vitis vinifera vs. Zea mays) to identify conserved catalytic residues (e.g., His-155, Asp-178 in citrus AMT) .
Heterologous expression : Clone putative AMT genes into E. coli or yeast systems and assay for this compound production via LC-MS .
CRISPR-Cas9 knockouts : Disrupt AMT homologs in model plants (e.g., Arabidopsis) to confirm enzymatic specificity .
Basic Research Question: What are the key challenges in standardizing this compound extraction from complex matrices like essential oils?
Methodological Answer:
Sample preparation : Use steam distillation or solid-phase microextraction (SPME) to isolate volatile esters .
Matrix interference : Employ tandem MS (GC-MS/MS) to mitigate co-eluting terpenes (e.g., linalyl anthranilate) .
Validation : Perform spike-and-recovery experiments with deuterated this compound to assess extraction efficiency .
Advanced Research Question: How can computational modeling predict the ecological impact of this compound emission in plant defense systems?
Methodological Answer:
Molecular dynamics simulations : Model interactions between this compound and herbivore olfactory receptors (e.g., Manduca sexta odorant-binding proteins) .
Field experiments : Quantify herbivore deterrence in transgenic plants overexpressing AMT genes versus wild types .
Network analysis : Integrate transcriptomic and metabolomic data to map this compound’s role in defense signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
